PGE-M
説明
特性
CAS番号 |
73303-30-7 |
|---|---|
分子式 |
C16H24O7 |
分子量 |
328.36 g/mol |
IUPAC名 |
(7R)-7-[(1S,2R)-2-(3-carboxypropyl)-3-oxocyclopentyl]-7-hydroxy-5-oxoheptanoic acid |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-5-15(20)21)9-14(19)12-7-8-13(18)11(12)4-2-6-16(22)23/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12+,14-/m1/s1 |
InChIキー |
XWBICGCZKGTPCH-MBNYWOFBSA-N |
異性体SMILES |
C1CC(=O)[C@@H]([C@H]1[C@@H](CC(=O)CCCC(=O)O)O)CCCC(=O)O |
正規SMILES |
C1CC(=O)C(C1C(CC(=O)CCCC(=O)O)O)CCCC(=O)O |
他のCAS番号 |
73303-30-7 |
同義語 |
7-hydroxy-5,11-dioxotetranorprostane-1,16-dioic acid PGE-M prostaglandin M |
製品の起源 |
United States |
Foundational & Exploratory
The Prostaglandin E2 Metabolite Pathway: A Core Driver of Colorectal Carcinogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a critical mediator of inflammation and a key driver of colorectal carcinogenesis. An extensive body of research demonstrates that the dysregulation of the PGE2 metabolic pathway is a near-universal feature of colorectal cancer (CRC). Elevated levels of PGE2, resulting from the overexpression of its synthesizing enzyme COX-2 and the downregulation of its catabolizing enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), promote multiple hallmarks of cancer. These include increased cell proliferation and survival, enhanced angiogenesis and metastasis, and modulation of the tumor microenvironment to facilitate immune evasion. This technical guide provides a comprehensive overview of the PGE2 metabolite pathway in colorectal carcinogenesis, detailing the core signaling cascades, presenting key quantitative data, outlining experimental protocols for its study, and offering insights for therapeutic development.
The PGE2 Metabolic Axis in Colorectal Cancer
The steady-state concentration of PGE2 in colorectal tissues is tightly regulated by the balance between its synthesis and degradation. In colorectal cancer, this balance is significantly shifted towards PGE2 accumulation.
1.1. Upregulation of PGE2 Synthesis: The Role of COX-2
Cyclooxygenase-2 (COX-2) is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for PGE2. While COX-2 expression is low or undetectable in normal colonic epithelium, it is markedly upregulated in the majority of colorectal adenomas and adenocarcinomas[1][2]. This overexpression is an early event in the adenoma-carcinoma sequence.
1.2. Downregulation of PGE2 Catabolism: The Role of 15-PGDH
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of PGE2. In contrast to COX-2, 15-PGDH is highly expressed in normal colonic mucosa but is significantly downregulated or lost in colorectal tumors[3][4][5]. This loss of 15-PGDH activity further contributes to the elevated levels of PGE2 within the tumor microenvironment.
Quantitative Data on PGE2 Pathway Components in Colorectal Cancer
The following tables summarize quantitative data on the expression of key enzymes in the PGE2 pathway and the resulting PGE2 concentrations in colorectal tissues.
Table 1: Expression of PGE2-Metabolizing Enzymes in Colorectal Cancer
| Gene/Protein | Change in Colorectal Cancer | Fold Change/Percentage | Reference(s) |
| COX-2 (PTGS2) | Upregulation | mRNA expression is significantly higher in CRC tissues compared to adjacent normal tissues. COX-2 is overexpressed in approximately 85% of adenocarcinomas. | |
| 15-PGDH (HPGD) | Downregulation | An average 10-fold loss of mRNA expression in cancers versus matched normal colon. Down-regulated in 55.8% of 77 cases of CRC. |
Table 2: Prostaglandin E2 Levels in Human Colorectal Tissues
| Tissue Type | Mean PGE2 Concentration (pg/mg tissue) | Standard Deviation (SD) | Reference |
| Normal Colonic Mucosa | 104.6 | 20.3 | |
| Adenomatous Polyps | 178.0 | 55.0 | |
| Colorectal Carcinomas | 193.6 | 40.2 |
PGE2 Signaling Pathways in Colorectal Carcinogenesis
PGE2 exerts its pro-tumorigenic effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct intracellular signaling cascades that drive various aspects of cancer progression.
PGE2 Synthesis and Degradation Pathway
The synthesis of PGE2 from arachidonic acid is a multi-step enzymatic process, while its degradation is primarily mediated by 15-PGDH.
EP4 Receptor Signaling Pathway
The EP4 receptor is a key mediator of PGE2-driven tumorigenesis in colorectal cancer. Its activation leads to the stimulation of multiple downstream pathways that promote cell survival, proliferation, and invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the PGE2 metabolite pathway in colorectal carcinogenesis.
Quantification of PGE2 in Colorectal Tissue by ELISA
This protocol describes the measurement of PGE2 levels in tissue homogenates using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
PGE2 ELISA kit
-
Colorectal tissue samples (fresh frozen)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
Acetate (B1210297) buffer (pH 4.0)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize fresh frozen colorectal tissue in homogenization buffer.
-
Add 1 mL of ethanol to 250 µL of the tissue homogenate, vortex, and incubate at 4°C for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and evaporate the ethanol.
-
Acidify the sample to approximately pH 4.0 with acetate buffer.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial PGE2 ELISA kit.
-
Typically, this involves adding standards and prepared samples to a microplate pre-coated with a capture antibody.
-
A known amount of HRP-conjugated PGE2 is then added, which competes with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.
-
The concentration of PGE2 in the samples is inversely proportional to the measured absorbance and is calculated based on a standard curve.
-
Immunohistochemistry (IHC) for COX-2 and 15-PGDH
This protocol outlines the general procedure for detecting COX-2 and 15-PGDH protein expression in formalin-fixed, paraffin-embedded (FFPE) colorectal tissue sections.
Materials:
-
FFPE colorectal tissue sections on charged slides
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-COX-2, anti-15-PGDH)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded alcohols (100% to 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 10-20 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Apply blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody (anti-COX-2 or anti-15-PGDH) at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen solution, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of COX-2 or 15-PGDH staining.
-
Therapeutic Implications and Future Directions
The central role of the PGE2 pathway in colorectal carcinogenesis makes it a compelling target for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes have shown chemopreventive effects, their long-term use is associated with gastrointestinal and cardiovascular side effects. Therefore, more specific targeting of the downstream components of the PGE2 pathway holds significant promise.
Future research and drug development efforts are focused on:
-
Selective EP receptor antagonists: Specifically, antagonists targeting the EP4 receptor are being investigated for their potential to inhibit tumor growth and progression with a more favorable safety profile than traditional NSAIDs.
-
Modulators of 15-PGDH: Strategies to restore or enhance the expression and activity of the tumor suppressor 15-PGDH are being explored as a novel therapeutic approach.
-
Combination therapies: Combining PGE2 pathway inhibitors with conventional chemotherapy or immunotherapy may offer synergistic anti-tumor effects.
References
- 1. The COX-2-PGE2 pathway promotes tumor evasion in colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclooxygenase-2 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 15-Hydroxyprostaglandin Dehydrogenase Is Down-regulated in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyprostaglandin dehydrogenase is down-regulated in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of COX-2 Expression and PGE-M Levels: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the critical relationship between cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E metabolite (PGE-M) levels. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this important biomarker axis.
Core Concepts: COX-2, PGE2, and the Emergence of this compound as a Key Biomarker
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and carcinogenesis.[1][2][3] Unlike its constitutively expressed counterpart, COX-1, which is involved in homeostatic functions, COX-2 is upregulated by inflammatory stimuli, growth factors, and tumor promoters.[3][4][5] The primary function of COX-2 is to convert arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various prostaglandins, most notably prostaglandin E2 (PGE2).[1][5][6]
PGE2 is a potent lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer development.[5][6] It exerts its effects by binding to four subtypes of G protein-coupled receptors (EP1, EP2, EP3, and EP4), triggering diverse downstream signaling pathways.[3][5][6] However, PGE2 is inherently unstable and is rapidly metabolized in vivo, making its direct measurement in biological fluids an unreliable indicator of its systemic production.[7] The primary and stable urinary metabolite of PGE2 is 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, commonly referred to as this compound.[8] Consequently, the quantification of urinary this compound has emerged as a robust and non-invasive biomarker for systemic PGE2 production and, by extension, COX-2 activity.[7][9]
Elevated levels of urinary this compound have been associated with various malignancies, including colorectal, gastric, and breast cancer, as well as inflammatory conditions like Crohn's disease.[6][7][9][10] This correlation underscores the potential of this compound as a valuable biomarker for disease risk assessment, prognostication, and monitoring therapeutic response to COX-2 inhibitors.[7][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels in different populations and the inhibitory effects of compounds on COX-2.
Table 1: Urinary this compound Levels in Human Studies
| Population | Condition | Median this compound Level (ng/mg creatinine) | Key Findings | Reference |
| Healthy Controls | Never Smokers | 9.9 | Significantly lower than smokers. | [12] |
| Healthy Controls | Ever Smokers | 15.7 | Nearly double the levels of never smokers. | [12] |
| Patients with Metastatic Breast Cancer | - | 5.47 | Significantly higher than controls with early breast cancer. | [10] |
| Controls with Early Breast Cancer | - | 4.23 | - | [10] |
| Patients with Lung Metastases (No NSAIDs) | - | 7.4 | Highest this compound levels among breast cancer patient subgroups. | [10] |
| CEAS Patients | - | 102.7 | Significantly higher than in Crohn's Disease patients. | [8] |
| Crohn's Disease Patients | - | 27.9 | - | [8] |
Table 2: Inhibitory Activity of Selected Compounds against COX Enzymes
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Cox-2-IN-26 | COX-1 | 10.61 µM | ~158 | [13] |
| Cox-2-IN-26 | COX-2 | 0.067 µM | ~158 | [13] |
| Celecoxib | COX-2 | 0.78 µM | 9.51 | [2] |
| PYZ16 | COX-2 | 0.52 µM | 10.73 | [2] |
| PYZ18 | COX-2 | 7.07 µM | >4.24 | [2] |
Visualizing the Core Pathways and Processes
To elucidate the complex relationships and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
This section provides generalized methodologies for the quantification of COX-2 expression and this compound levels. These protocols are intended as a guide and may require optimization based on specific experimental conditions.
Protocol 1: Quantification of COX-2 Expression by ELISA
This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to measure human COX-2 in samples such as cell culture supernatants, serum, or plasma.
Materials:
-
Human COX-2 ELISA Kit (e.g., Assay Genie SBRS0446 or similar)[14]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes
-
Wash buffer
-
Assay diluent
-
Standards, samples, and controls
-
Biotinylated anti-human COX-2 antibody
-
HRP-conjugated streptavidin
-
TMB substrate solution
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.[14]
-
Sample Addition: Add 100 µl of each standard and sample into the appropriate wells of the microplate pre-coated with an anti-human COX-2 antibody.[14]
-
Incubation: Cover the wells and incubate for 2.5 hours at room temperature with gentle shaking.[14]
-
Washing: Discard the solution and wash each well four times with 1X Wash Solution (300 µl per well).[14]
-
Detection Antibody: Add 100 µl of prepared biotinylated anti-human COX-2 antibody to each well. Incubate for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP: Add 100 µl of prepared HRP-streptavidin solution to each well. Incubate for 45 minutes at room temperature.[14]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µl of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[14]
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.[14]
-
Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.[14]
-
Calculation: Calculate the concentration of COX-2 in the samples by comparing the absorbance values to a standard curve generated from the known concentrations of the standards.
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound.
Materials:
-
Urine samples
-
Antioxidant (e.g., butylated hydroxytoluene, BHT)
-
COX inhibitor (e.g., indomethacin)
-
Deuterated internal standard (e.g., d4-PGE-M)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preservation: Collect urine samples and immediately add an antioxidant and a COX inhibitor to prevent ex vivo prostaglandin synthesis. Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[5]
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Spike the samples with a known amount of the deuterated internal standard.
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a suitable chromatography column and mobile phase gradient to achieve chromatographic separation of this compound from other components.
-
Utilize tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific detection of both the native this compound and the deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Calculate the concentration of this compound in the urine samples based on the ratio of the peak area of the native analyte to the peak area of the internal standard, and interpolate from the standard curve.
-
Normalize the this compound concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
-
Conclusion
The measurement of urinary this compound provides a powerful, non-invasive tool to assess systemic COX-2 activity. This technical guide offers a foundational understanding of the interplay between COX-2 expression and this compound levels, supported by quantitative data, detailed protocols, and clear visualizations. This information is intended to empower researchers and drug development professionals in their efforts to leverage this important biomarker in the study of inflammation and cancer, and in the development of targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 7. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
PGE-M as an Index of In Vivo PGE2 Production: A Technical Guide
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal bioactive eicosanoid derived from the metabolism of arachidonic acid, is a potent lipid mediator with a very short half-life, playing a critical role in a wide range of physiological and pathological processes including inflammation, pain, fever, and cancer biology. Its direct measurement in biological fluids is often unreliable due to its rapid metabolism and chemical instability.[1] Systemic PGE2 production is therefore more accurately assessed by measuring its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as PGE-M.[2] This stable metabolite is excreted in the urine, and its levels provide a non-invasive and reliable index of endogenous, systemic PGE2 biosynthesis.[1] This guide provides an in-depth overview of the biochemical pathways, experimental protocols, and data interpretation related to the use of this compound as a biomarker for researchers, scientists, and drug development professionals.
Biochemical Synthesis and Metabolism of PGE2
The formation of this compound is the culmination of a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.
-
Arachidonic Acid Release : In response to stimuli, phospholipase A2 (PLA2) is activated and cleaves membrane phospholipids (B1166683) to release arachidonic acid, the precursor for all prostaglandins. This is the rate-limiting step in prostaglandin synthesis.
-
Cyclooxygenase (COX) Activity : Arachidonic acid is metabolized by cyclooxygenase enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and responsible for basal prostanoid levels for tissue homeostasis, while COX-2 is inducible and its expression is significantly increased during inflammation and in various cancers. Both enzymes convert arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2).
-
Terminal PGE2 Synthesis : PGH2 is then isomerized to PGE2 by terminal Prostaglandin E Synthases (PGES). Microsomal Prostaglandin E Synthase-1 (mPGES-1) is notably coupled with COX-2 and is a critical pathway for inflammatory PGE2 production.
-
PGE2 Catabolism to this compound : PGE2 is a potent but transient molecule with a biological half-life of about 1.5 minutes. It is rapidly catabolized, primarily initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 13,14-dihydro-15-keto PGE2. This intermediate undergoes further metabolism, including β- and ω-oxidation, ultimately yielding the stable end-metabolite, this compound, which is excreted in the urine.
Experimental Protocols
Accurate quantification of this compound requires meticulous attention to sample collection, handling, and the analytical method employed.
Sample Collection and Handling
Proper specimen collection and handling are critical to ensure the integrity of the sample and the validity of the results.
-
Urine Samples :
-
Collection : A single void or 24-hour urine collection can be used. For single voids, a first or second morning sample is often preferred.
-
Storage : Immediately after collection, urine samples should be aliquoted into cryovials and stored at -80°C until analysis. This prevents degradation of the analyte.
-
Freeze-Thaw Cycles : Repeated freeze-thaw cycles should be avoided as they can impact analyte stability.
-
-
Plasma Samples :
-
Collection : Plasma should be collected using heparin or EDTA as an anticoagulant. Citrate plasma has not been validated for this use.
-
Processing : Samples should be centrifuged at 1000 x g for 15 minutes within 30 minutes of collection to separate plasma from blood cells.
-
Storage : The resulting plasma should be immediately assayed or aliquoted and stored at ≤ -20°C.
-
Analytical Methodologies
The two primary methods for quantifying this compound are mass spectrometry and immunoassays.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for this compound quantification due to its high specificity, sensitivity, and accuracy.
-
Sample Preparation :
-
Internal Standard : A deuterated internal standard (e.g., d6-PGE-M) is added to a defined volume of urine (e.g., 0.75 mL).
-
Acidification & Derivatization : The sample is acidified to pH 3. The endogenous this compound is then converted to an O-methyloxime derivative to improve stability and chromatographic properties.
-
Solid-Phase Extraction (SPE) : The derivatized this compound is extracted and purified from the urine matrix using a C18 Sep-Pak or similar SPE cartridge.
-
Elution : The analyte is eluted from the cartridge with a solvent like ethyl acetate.
-
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, typically using a C18 column, to separate this compound from other components.
-
Mass Spectrometric Detection :
-
The separated analyte is ionized (usually via negative ion electrospray) and detected by a tandem mass spectrometer.
-
The analysis is performed in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both the endogenous this compound (e.g., m/z 395 to 336) and the deuterated internal standard.
-
Quantification is achieved by calculating the ratio of the peak areas of the endogenous analyte to the internal standard.
-
2. Immunoassays (ELISA, RIA, CLEIA)
Immunoassays offer a higher-throughput and more cost-effective alternative to LC-MS/MS, though they may have limitations in specificity.
-
Principle : These methods rely on the competitive binding of this compound in the sample and a labeled this compound tracer to a limited number of anti-PGE-M antibody binding sites. The amount of tracer bound is inversely proportional to the amount of this compound in the sample.
-
Radioimmunoassay (RIA) : This method uses a radiolabeled tracer. One protocol involves converting this compound to its bicyclic form with NaOH before neutralization and competitive assaying.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA uses an enzyme-linked tracer, and the signal is typically a colorimetric change. It is well-suited for screening large numbers of samples.
-
Chemiluminescent Enzyme Immunoassay (CLEIA) : A fully automated CLEIA has been developed, offering high throughput with a detection limit of 1.0 ng/mL.
-
Limitations : A key limitation of immunoassays is potential cross-reactivity, where the antibody may bind to structurally similar molecules, leading to less accurate results compared to LC-MS/MS. However, a high correlation (r = 0.970) has been shown between a CLEIA and a preceding RIA method.
Data Normalization
To account for variations in urine dilution and hydration status, urinary this compound concentrations are typically normalized to urinary creatinine (B1669602) levels and expressed as ng/mg creatinine.
Quantitative Data and Applications
This compound has been established as a valuable biomarker in numerous clinical and research settings, particularly in oncology and inflammatory diseases.
This compound Levels in Health and Disease
Urinary this compound levels are significantly elevated in various disease states compared to healthy controls, reflecting increased systemic PGE2 production.
Table 1: Median Urinary this compound Levels in Various Conditions (ng/mg Creatinine)
| Condition | Patient Group | Median this compound (ng/mg Cr) | Control Group | Median this compound (ng/mg Cr) | P-Value | Reference |
| Colorectal Neoplasia | Crohn's Disease | 19.85 | No Polyps | 7.05 | P = 0.0001 | |
| Colorectal Cancer (CRC) | 14.65 | No Polyps | 7.05 | P = 0.0001 | ||
| Large Adenomas (>1 cm) | 18.85 | No Polyps | 7.05 | P = 0.0001 | ||
| High-Risk Adenoma | 6.26 | Endoscopy-Negative | 5.57 | P < 0.001 | ||
| Breast Cancer | Metastatic Disease | 5.47 | Early Breast Cancer | 4.23 | P < 0.001 | |
| Lung Metastases | 6.7 | Early Breast Cancer | 4.23 | P < 0.001 | ||
| Head & Neck Cancer | HNSCC Cases | 15.4 | Healthy Controls | 12.6 | P = 0.07 | |
| Pancreatic Cancer | Pancreatic Cancer (Highest Quartile) | - | Controls (Lowest Quartile) | - | OR=1.94 | |
| Lifestyle Factors | Ever Smokers | 15.7 | Never Smokers | 9.9 | P = 0.005 |
Data presented are median values unless otherwise noted. OR = Odds Ratio.
This compound as a Pharmacodynamic Biomarker
This compound levels are responsive to pharmacological interventions, particularly those targeting the COX pathway, making it a useful pharmacodynamic biomarker.
Table 2: Effect of COX Inhibitors on Urinary this compound Levels
| Condition | Intervention | This compound Before (Median, ng/mg Cr) | This compound After (Median, ng/mg Cr) | P-Value | Reference |
| Rectal Cancer | Celecoxib (COX-2 Inhibitor) | 21.7 | 9.14 | P = 0.009 | |
| Breast Cancer | NSAID Use (within 7 days) | 7.4 (No NSAIDs, Lung Mets) | Lower (With NSAIDs, Lung Mets) | P = 0.005 |
These studies demonstrate that NSAIDs and selective COX-2 inhibitors significantly suppress this compound levels, confirming that the biomarker reflects COX-2 activity in vivo.
Comparison of Analytical Methods
While LC-MS/MS is the reference method, other techniques have been developed and validated.
Table 3: Performance and Correlation of this compound Assays
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Finding | Reference |
| LC-MS/MS | - | - | Accepted as the most accurate method for quantifying systemic PGE2 production. | |
| CLEIA | 1.0 ng/mL | 1.3 ng/mL | Correlation with RIA method was high (r = 0.970). | |
| RIA | - | - | Used in multiple studies to demonstrate elevated this compound in inflammatory diseases. |
CLEIA = Chemiluminescent Enzyme Immunoassay; RIA = Radioimmunoassay.
Interpretation and Clinical Utility
The measurement of this compound provides critical insights into the role of the COX-2/PGE2 pathway in disease pathogenesis and response to therapy.
-
Cancer Risk and Prognosis : Elevated urinary this compound is associated with an increased risk of developing several cancers, including colorectal, gastric, breast, and pancreatic cancer. It may also serve as a prognostic biomarker, with higher levels linked to disease progression and metastasis.
-
Inflammation Monitoring : In inflammatory conditions like Crohn's disease, this compound levels are significantly elevated and can serve as a non-invasive biomarker of disease activity.
-
Drug Development : this compound is an invaluable tool in drug development for assessing the in vivo activity of COX inhibitors. A reduction in urinary this compound provides direct evidence of target engagement and pharmacodynamic effect.
-
Lifestyle Factors : Factors such as smoking, obesity, and aging are associated with increased this compound levels, reflecting a state of chronic low-grade inflammation that may contribute to disease risk.
Conclusion
This compound is a robust and reliable biomarker that serves as an accurate index of systemic in vivo PGE2 production. Its stability and ease of measurement in urine make it a superior alternative to the direct quantification of the unstable parent compound, PGE2. Through validated analytical methods like LC-MS/MS, the quantification of this compound provides critical insights for basic science research, clinical diagnostics, and the development of targeted anti-inflammatory and anti-cancer therapies. Its utility in assessing cancer risk, monitoring inflammation, and evaluating the pharmacodynamic effects of drugs underscores its importance for researchers, clinicians, and pharmaceutical scientists.
References
Biological function of 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid.
An In-Depth Technical Guide to 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid (Tetranor PGDM)
Executive Summary
11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid, most commonly known as tetranor PGDM (T-PGDM), is a major terminal urinary metabolite of prostaglandin (B15479496) D2 (PGD2). PGD2 is a potent lipid mediator synthesized predominantly by activated mast cells, playing a crucial role in allergic and inflammatory responses. Due to the inherent instability and rapid clearance of PGD2 in vivo, direct measurement is not a reliable indicator of its systemic production. T-PGDM, being a stable end-product with a longer half-life, serves as a robust and sensitive biomarker for quantifying endogenous PGD2 synthesis.[1][2] Its measurement in urine and plasma is a critical tool in the diagnosis and biochemical evaluation of disorders involving systemic mast cell activation, such as systemic mastocytosis, anaphylaxis, and aspirin-induced asthma.[1][3] This guide provides a comprehensive overview of the metabolic origin of T-PGDM, its function as a biomarker, quantitative data, and detailed analytical methodologies for its measurement.
Biological Function and Clinical Significance
The primary biological function of T-PGDM is not as a signaling molecule but as a metabolic end-product reflecting the in vivo activity of its parent compound, PGD2. While PGD2 exerts potent biological effects by activating DP1 and DP2 (CRTH2) receptors, its metabolites, including T-PGDM, are generally considered biologically inactive.[4] The literature lacks evidence of significant receptor binding or signaling activity for T-PGDM itself.
The clinical utility of T-PGDM is centered on its role as a biomarker:
-
Mast Cell Activation: Mast cells are the most prolific source of PGD2 in the body.[5][6] Therefore, elevated levels of T-PGDM are a strong indicator of systemic mast cell activation.[1]
-
Systemic Mastocytosis: Quantification of urinary T-PGDM is a more sensitive diagnostic indicator for systemic mastocytosis than the measurement of histamine (B1213489) metabolites.[3] Patients with this condition show markedly increased excretion of T-PGDM.[6]
-
Allergic Reactions: During severe allergic reactions and anaphylaxis, massive PGD2 release from mast cells leads to a significant spike in circulating and urinary T-PGDM levels.[1]
-
Asthma: Increased T-PGDM is observed in patients with aspirin-intolerant asthma following aspirin (B1665792) challenge, supporting the role of mast cell activation in this pathology.[7]
The kinetic advantage of measuring T-PGDM over earlier metabolites like 9α,11β-PGF2 is its longer persistence in circulation, allowing for a wider diagnostic window following a suspected mast cell activation event.[1]
Metabolic Pathway
T-PGDM is the final product of a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.
-
Arachidonic Acid to PGH2: Arachidonic acid is converted by cyclooxygenase enzymes (COX-1 or COX-2) into the unstable intermediate Prostaglandin H2 (PGH2).[8][9]
-
PGH2 to PGD2: PGH2 is then isomerized to PGD2 by hematopoietic or lipocalin-type PGD synthases (H-PGDS or L-PGDS).[10][11]
-
PGD2 Metabolism: PGD2 is rapidly metabolized through a series of enzymatic reactions, including reduction by 11-ketoreductase to 9α,11β-PGF2, oxidation by 15-hydroxyprostaglandin dehydrogenase, and subsequent β- and ω-oxidation steps that shorten the side chains, ultimately yielding the stable, water-soluble dicarboxylic acid T-PGDM, which is excreted in the urine.[1]
Quantitative Data
Levels of T-PGDM have been quantified in various biological fluids, providing reference ranges for clinical assessment.
| Analyte | Matrix | Population | Concentration / Excretion Rate | Reference(s) |
| Tetranor PGDM | Urine | Healthy Adults (n=18) | 1.08 ± 0.72 ng/mg creatinine (B1669602) (mean ± 2SD) | [12] |
| Tetranor PGDM | Urine | Healthy Controls (n=16) | 11.5 ng/mg creatinine (mean) | [6] |
| Tetranor PGDM | Urine | Systemic Mastocytosis (n=17) | 37.2 ng/mg creatinine (mean) | [6] |
| Tetranor PGDM | Urine | Rheumatoid Arthritis (n=60) | 20.0 ng/mg creatinine (mean) | [6] |
| Tetranor PGDM | Plasma | Healthy Volunteers (n=10) | 3.5 ± 1.4 pg/mL | [1] |
Experimental Protocols
The gold standard for the accurate and sensitive quantification of T-PGDM is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Representative Protocol: Quantification of Urinary T-PGDM by Online SPE-LC-MS/MS
This protocol is a composite based on methodologies described in the literature.[2][7]
1. Sample Preparation:
-
Collect spot or 24-hour urine samples and store them at -80°C until analysis.
-
Thaw samples on ice. Centrifuge at ~3,000 x g for 10 minutes at 4°C to pellet debris.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add an internal standard solution (e.g., deuterated T-PGDM) to each sample, blank, and calibration standard.
2. Online Solid-Phase Extraction (SPE):
-
Utilize an automated online SPE system integrated with the LC system.
-
Loading: Inject the prepared urine sample onto an SPE trapping column (e.g., C18 material).
-
Washing: Wash the trapping column with an aqueous solution (e.g., water with 0.1% formic acid) to remove salts and polar interferences.
-
Elution: Switch the valve to place the trapping column in line with the analytical column. Elute the analyte from the SPE column onto the analytical column using the LC mobile phase gradient.
3. Liquid Chromatography (LC):
-
Analytical Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water.[7]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25 v/v).[7]
-
Flow Rate: 0.25 mL/min.
-
Gradient: Implement a gradient elution starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute T-PGDM, followed by re-equilibration.
4. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for T-PGDM and its deuterated internal standard. The exact m/z values would be determined by infusion of pure standards.
-
Data Analysis: Quantify T-PGDM by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., artificial urine).
Conclusion
11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid (T-PGDM) is a clinically vital biomarker whose quantification provides a reliable and non-invasive window into the systemic production of PGD2. Its primary role is in assessing the in vivo activation of mast cells, making it an indispensable tool for the investigation and diagnosis of mast cell-driven pathologies. While appearing to lack intrinsic biological activity, its stability and correlation with PGD2 synthesis have cemented its importance in both clinical diagnostics and research settings. The continued refinement of high-throughput analytical methods like online SPE-LC-MS/MS will further enhance its utility for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 6. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Prostaglandin D2 (HMDB0001403) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Association of Prostaglandin E Metabolite (PGE-M) with Breast Cancer Risk in Postmenopausal Women: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current scientific evidence linking urinary 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (PGE-M), the major metabolite of prostaglandin (B15479496) E2 (PGE2), with the risk of breast cancer in postmenopausal women. It summarizes key quantitative data from prospective and nested case-control studies, details the experimental protocols for this compound measurement, and illustrates the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating inflammatory biomarkers and their role in breast cancer etiology and prevention.
Introduction
Chronic inflammation is increasingly recognized as a key factor in the development of various cancers, including breast cancer.[1] Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a potent mediator of inflammation and has been implicated in tumorigenesis through various mechanisms, including the promotion of cell proliferation, angiogenesis, and inhibition of apoptosis.[2][3] COX-2 is frequently overexpressed in breast cancer tissues.[2][4]
Given that PGE2 is highly unstable in vivo, its major urinary metabolite, this compound, serves as a reliable biomarker for systemic PGE2 production. Several epidemiological studies have investigated the association between urinary this compound levels and the risk of postmenopausal breast cancer, yielding significant insights into the role of systemic inflammation in this disease. This guide synthesizes the findings from these pivotal studies.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the association between urinary this compound levels and postmenopausal breast cancer risk. These studies have employed nested case-control and case-cohort designs within large prospective cohorts.
Table 1: Association between Urinary this compound Levels and Postmenopausal Breast Cancer Risk in Non-Regular NSAID Users.
| Study (Year) | Cohort | Design | No. of Cases | No. of Controls/Subcohort | Quartiles of this compound | Hazard Ratio (95% CI) | P for trend |
| Kim et al. (2013) | Sister Study | Case-cohort | 307 | 300 | Q1 (lowest) | 1.0 (Reference) | 0.09 |
| Q2 | 2.1 (1.0-4.3) | ||||||
| Q3 | 2.0 (1.0-3.9) | ||||||
| Q4 (highest) | 2.2 (1.1-4.3) |
Table 2: Association between Urinary this compound Levels and Postmenopausal Breast Cancer Risk in Normal Weight Women (BMI < 25 kg/m ²).
| Study (Year) | Cohort | Design | No. of Cases | No. of Controls | Quartiles of this compound | Odds Ratio (95% CI) | P for linear trend |
| Cui et al. (2014) | Shanghai Women's Health Study | Nested Case-Control | 504 | 1082 | Q1 (lowest) | 1.00 (Reference) | 0.005 |
| Q2 | 1.06 (0.56–1.99) | ||||||
| Q3 | 1.50 (0.79–2.83) | ||||||
| Q4 (highest) | 2.32 (1.24–4.41) |
Table 3: Independent Association of Urinary this compound and Estradiol (E2) with Postmenopausal Breast Cancer Risk.
| Biomarker | Quartile/Quintile Comparison | Hazard Ratio (95% CI) |
| This compound | Q4 vs. Q1 | 2.01 (1.01-4.29) |
| Estradiol (E2) | Q5 vs. Q1 | 1.54 (1.01-2.35) |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the findings. The following sections detail the key experimental protocols.
Study Design: Nested Case-Control and Case-Cohort
The association between urinary this compound and breast cancer risk has been predominantly investigated using nested case-control and case-cohort study designs within large prospective cohorts.
-
Nested Case-Control Study: In this design, for each incident case of breast cancer identified during follow-up, one or more controls are selected from the cohort members who are still at risk of the disease at the time the case was diagnosed. This design is efficient as it only requires biomarker measurement for the cases and a small subset of the total cohort.
-
Case-Cohort Study: This design involves the selection of a random subcohort from the entire cohort at baseline. Biomarker data is collected for all incident cases that arise during follow-up and for all members of the subcohort. This allows for the calculation of hazard ratios and is particularly useful when multiple disease outcomes are of interest.
Measurement of Urinary this compound
The quantification of urinary this compound is a critical step in these studies and is consistently performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Urinary this compound Quantification by LC-MS/MS:
-
Sample Preparation:
-
Aliquots of urine (typically 0.75 mL) are used for analysis.
-
An internal standard, such as deuterated this compound (D6-PGE-M), is added to each sample to account for variations during sample processing and analysis.
-
The urine is acidified to a pH of 3 using HCl.
-
The endogenous this compound is then converted to its O-methyloxime derivative by treatment with methoxyamine HCl. This step enhances the stability of the molecule for analysis.
-
-
Extraction:
-
The derivatized this compound is extracted from the urine matrix using solid-phase extraction (SPE) with a C-18 Sep-Pak column.
-
The analyte is then eluted with an organic solvent, such as ethyl acetate.
-
-
LC-MS/MS Analysis:
-
The extracted and derivatized this compound is injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
The liquid chromatography step separates this compound from other components in the sample.
-
The tandem mass spectrometer provides highly selective and sensitive detection and quantification of the target molecule.
-
-
Normalization:
-
To account for variations in urine dilution, the measured this compound concentrations are normalized to urinary creatinine (B1669602) levels, which are also measured in the same samples. The final results are typically expressed as ng of this compound per mg of creatinine.
-
Signaling Pathways and Experimental Workflows
PGE2 Synthesis and Signaling Pathway in Breast Cancer
The following diagram illustrates the key steps in the synthesis of PGE2 and its downstream signaling pathways implicated in breast cancer development.
References
- 1. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary prostaglandin E2 metabolite and breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 and the inflammogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Link Between Urinary PGE-M and Colorectal Adenoma Risk: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a key inflammatory mediator implicated in the pathogenesis of colorectal neoplasia. Systemic PGE2 production can be reliably assessed by measuring its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M). This technical guide provides an in-depth analysis of the association between urinary this compound levels and the risk of developing colorectal adenomas, the precursor lesions to most colorectal cancers. This document is intended for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in colorectal cancer prevention.
Recent evidence from large-scale observational studies has highlighted urinary this compound as a promising non-invasive biomarker for identifying individuals at an elevated risk for colorectal adenomas, particularly high-risk adenomas.[1][2][3] Furthermore, urinary this compound levels may help delineate subgroups of the population who would derive the most significant chemopreventive benefit from anti-inflammatory agents such as aspirin (B1665792).[1][4] This guide will synthesize the current understanding of the PGE2 signaling pathway in colorectal carcinogenesis, present quantitative data from key studies in a structured format, detail the experimental protocols for urinary this compound measurement, and provide visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The association between urinary this compound levels and colorectal adenoma risk has been investigated in several key studies. The quantitative data from these studies are summarized below for easy comparison.
Table 1: Association Between Urinary this compound Quartiles and Risk of Any Colorectal Adenoma
| Study | Population | Comparison | Odds Ratio (95% CI) | P for linear trend |
| Nurses' Health Study | Women | Highest vs. Lowest Quartile | 1.40 (0.92–2.14) | 0.26 |
Table 2: Association Between Urinary this compound Quartiles and Risk of High-Risk Colorectal Adenomas
| Study | Population | Comparison | Odds Ratio (95% CI) | P for linear trend |
| Nurses' Health Study | Women | Highest vs. Lowest Quartile | 1.66 (1.04–2.67) | 0.04 |
| Western Chinese Population | Men and Women | Highest vs. Lowest Quartile | 1.65 (0.76-3.57) | 0.013 |
High-risk adenoma is defined as an adenoma ≥1 cm in diameter, and/or with tubulovillous, villous, or high-grade dysplasia histology, or multiple adenomas.
Table 3: Association Between Urinary this compound Quartiles and Risk of Different Adenoma Subtypes
| Study | Population | Adenoma Subtype | Comparison | Odds Ratio (95% CI) | P for trend |
| Case-Control Study | Men and Women | Advanced or Multiple Small Tubular Adenoma | Highest vs. Lowest Quartile | 2.53 (1.54–4.14) | < 0.001 |
| Case-Control Study | Men and Women | Single Small Tubular Adenoma | Highest vs. Lowest Quartile | Not Statistically Significant | - |
| Nurses' Health Study | Women | Low-Risk Adenoma | Highest vs. Lowest Quartile | 0.91 (0.48–1.72) | 0.30 |
Advanced adenoma is defined as an adenoma ≥1 cm in diameter or with villous components or high-grade dysplasia. Low-risk adenoma is defined as a solitary adenoma <1 cm with tubular/unspecified histology.
Table 4: Median Urinary this compound Levels in Cases and Controls
| Study | Population | Group | Median this compound (ng/mg Cr) | P-value |
| Nurses' Health Study | Women | High-Risk Adenoma Cases | 6.26 | < 0.001 (vs. Controls) |
| Nurses' Health Study | Women | Controls | 5.57 | - |
| Case-Control Study | Men and Women | Advanced Adenoma Cases | 25% higher than controls | Statistically Significant |
| Case-Control Study | Men and Women | Multiple Small Tubular Adenoma Cases | 31% higher than controls | Statistically Significant |
| Case-Control Study | Men and Women | Single Small Tubular Adenoma Cases | Not Statistically Different from Controls | - |
Experimental Protocols
The accurate measurement of urinary this compound is critical for the validation of its role as a biomarker. The primary method employed in the cited studies is liquid chromatography/mass spectrometry (LC/MS).
Measurement of Urinary this compound by Liquid Chromatography/Mass Spectrometry (LC/MS)
This method offers high sensitivity and specificity for the quantification of this compound in urine.
1. Sample Preparation:
-
Aliquots of urine (typically 0.75 mL) are obtained from study participants.
-
An internal standard, such as deuterated this compound (D6-PGE-M), is added to each sample to account for variations in extraction efficiency and instrument response.
-
The urine is acidified to approximately pH 3 with hydrochloric acid.
-
The endogenous this compound is then converted to a more stable O-methyloxime derivative by treatment with methoxyamine HCl.
2. Extraction:
-
The methoximated this compound is extracted from the urine matrix.
-
Solid-phase extraction is commonly used, employing a C-18 Sep-Pak cartridge.
-
The analyte is eluted from the cartridge with an organic solvent, such as ethyl acetate.
3. LC/MS Analysis:
-
The extracted and derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC/MS/MS).
-
The liquid chromatography step separates this compound from other urinary components.
-
The tandem mass spectrometer provides highly selective and sensitive detection and quantification of the this compound derivative based on its mass-to-charge ratio.
4. Normalization:
-
Urinary this compound concentrations are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution. The final results are expressed as ng of this compound per mg of creatinine (ng/mg Cr).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the link between urinary this compound and colorectal adenomas.
Diagram 1: The COX-2/PGE2 Signaling Pathway in Colorectal Carcinogenesis
Caption: COX-2 converts arachidonic acid to PGE2, which promotes adenoma formation.
Diagram 2: Experimental Workflow for a Nested Case-Control Study
Caption: Workflow for a nested case-control study on urinary this compound and adenoma risk.
Diagram 3: Logical Relationship of this compound Levels and Adenoma Risk
Caption: High urinary this compound is associated with an increased risk of high-risk adenomas.
Conclusion
The evidence strongly suggests that elevated urinary this compound is a significant risk factor for the development of colorectal adenomas, particularly those with high-risk features. The measurement of urinary this compound using robust and sensitive methods like LC/MS provides a valuable, non-invasive tool for risk stratification. For drug development professionals, the COX-2/PGE2 pathway remains a critical target for chemoprevention. Urinary this compound can serve as a powerful biomarker to identify individuals most likely to benefit from interventions targeting this pathway, such as low-dose aspirin or other anti-inflammatory agents. Future research should focus on validating urinary this compound in larger, more diverse populations and integrating it into clinical risk assessment models to personalize colorectal cancer screening and prevention strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Urinary Prostaglandin E2 Metabolite and Risk for Colorectal Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of PGE-M as a Prognostic Biomarker in Non-Small-Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2), a key inflammatory mediator, has been increasingly implicated in the pathogenesis and progression of non-small-cell lung cancer (NSCLC). Due to its instability, direct measurement of PGE2 is unreliable. However, its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), is stable and provides a reliable index of systemic PGE2 production. This technical guide provides a comprehensive overview of the current evidence supporting this compound as a prognostic biomarker in NSCLC. We delve into the underlying biological pathways, present quantitative data from key studies in structured tables, provide detailed experimental protocols for this compound measurement, and offer visualizations of the critical signaling cascades and experimental workflows. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound in their research and clinical development programs.
Introduction: The COX-2/PGE2 Axis in NSCLC
The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in NSCLC and is a key enzyme in the biosynthesis of prostaglandins, including PGE2.[1][2] Elevated PGE2 levels in the tumor microenvironment have been shown to promote tumor formation, growth, and metastasis through various mechanisms, including inducing tumor cell proliferation, survival, and migration, as well as suppressing immunosurveillance and promoting angiogenesis.[2][3] PGE2 exerts its effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The signaling cascades initiated by these receptors are complex and can lead to the activation of multiple oncogenic pathways. Given the rapid in vivo metabolism of PGE2, its stable urinary metabolite, this compound, has emerged as a promising non-invasive biomarker to assess systemic PGE2 production and its association with NSCLC prognosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the association between this compound levels and NSCLC prognosis.
Table 1: Urinary this compound Levels in NSCLC Patients and Controls
| Study Population | This compound Measurement Method | Mean/Median this compound Level in NSCLC Patients | Mean/Median this compound Level in Healthy Controls | Key Findings & Significance |
| 54 patients with lung adenocarcinoma | Radioimmunoassay (RIA) | Significantly elevated | Not specified, but significantly lower than patients | A PGE-MUM level of 14.9 µg/g∙Cr showed 70.4% sensitivity and 67.7% specificity for diagnosing lung adenocarcinoma. |
| 211 patients with resected NSCLC | Not specified | Elevated preoperative levels associated with tumor size, pleural invasion, and advanced stage. | Not applicable | Postoperative PGE-MUM levels were a significant prognostic factor for survival. |
| 58 HNSCC cases (comparison) | Mass Spectrometry | 15.4 ng/mg creatinine (B1669602) (median) | 12.6 ng/mg creatinine (median) | No significant difference in this cancer type, highlighting the importance of cancer-specific validation. |
| Smokers vs. Non-smokers (Healthy Controls) | Mass Spectrometry | 15.2 ng/mg creatinine (ever smokers) | 7.8 ng/mg creatinine (never smokers) | Smoking, a major risk factor for NSCLC, significantly increases urinary this compound levels. |
Table 2: Prognostic Significance of this compound and Related Markers in NSCLC
| Marker | Study Population | Key Prognostic Finding | Hazard Ratio (HR) [95% CI] | p-value |
| Urinary this compound | Recurrent NSCLC patients treated with celecoxib (B62257) and docetaxel | Greater proportional decline in urinary this compound levels correlated with longer survival. | Not specified | Significant |
| COX-2 Expression | 160 patients with stage I NSCLC | Strong COX-2 expression was associated with worse overall and disease-free survival. | Not specified | p = 0.001 (OS), p = 0.022 (DFS) |
| COX-2 Expression | 259 patients with NSCLC | Increased COX-2 expression was associated with shortened survival in patients with stage I and II NSCLC. | Not specified | p = 0.03 |
| Postoperative PGE-MUM | 211 patients with resected NSCLC | Postoperative PGE-MUM level remained a significant prognostic factor. | 6.462 [1.284–32.49] | p = 0.024 |
Experimental Protocols
Accurate and reproducible measurement of urinary this compound is critical for its clinical application. The two primary methods employed are immunoassays (ELISA and RIA) and mass spectrometry-based techniques.
Urinary this compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying this compound due to its high throughput and relatively low cost.
Principle: This is a competitive immunoassay. This compound in the sample or standard competes with a fixed amount of tracer (e.g., this compound conjugated to an enzyme) for a limited number of binding sites on a this compound specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
This compound ELISA Kit (e.g., Cayman Chemical, Arbor Assays)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and tips
-
Ultrapure water
-
Urine samples
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for sample purification)
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples to remove any particulate matter.
-
For some kits and sample types, a derivatization step may be required to convert downstream metabolites to a stable, quantifiable derivative. This typically involves incubation with a carbonate buffer overnight at 37°C.
-
For samples with low this compound concentrations or interfering substances, solid-phase extraction can be performed to concentrate the analyte and remove impurities.
-
-
Assay Procedure (example):
-
Prepare this compound standards by serial dilution of a provided stock solution.
-
Add standards and prepared urine samples to the wells of the antibody-coated microplate.
-
Add the this compound tracer (e.g., this compound-peroxidase conjugate) to each well.
-
Add the this compound specific monoclonal antibody to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the this compound concentration to urinary creatinine levels to account for variations in urine dilution.
-
Urinary this compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for this compound quantification due to its high specificity and sensitivity.
Principle: This method uses liquid chromatography (LC) to separate this compound from other components in the urine sample. The separated this compound is then ionized and detected by a tandem mass spectrometer (MS/MS) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer
-
LC column (e.g., phenyl-hexyl stationary phase)
-
Deuterated this compound internal standard (e.g., d6-PGE-M)
-
Solvents for mobile phase (e.g., water, acetonitrile, formic acid)
-
Solid Phase Extraction (SPE) cartridges for sample clean-up
-
Urine samples
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Add a known amount of deuterated this compound internal standard to each sample.
-
Perform solid-phase extraction to clean up the sample and enrich for this compound.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC system.
-
Separate this compound from other urinary components using a suitable chromatographic gradient.
-
Introduce the eluent into the mass spectrometer.
-
Ionize the this compound, typically using negative ion electrospray ionization (ESI).
-
Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard. For example, the transition of the deprotonated molecule of m/z 351 to the fragment ion of m/z 271 can be monitored for PGE2.
-
-
Data Analysis:
-
Quantify the amount of endogenous this compound by comparing the peak area of its specific transition to the peak area of the known amount of internal standard.
-
Normalize the this compound concentration to urinary creatinine levels.
-
Visualizations
PGE2 Signaling Pathway in NSCLC
Caption: PGE2 signaling pathways in non-small-cell lung cancer.
Experimental Workflow for Urinary this compound Analysis
Caption: General experimental workflow for urinary this compound analysis.
Prognostic Significance of this compound in NSCLC
References
Methodological & Application
Application Note: Accurate Quantification of Urinary Prostaglandin E Metabolite (PGE-M)
Abstract
This document provides a comprehensive guide for the accurate measurement of urinary prostaglandin (B15479496) E metabolite (PGE-M), a critical biomarker for systemic prostaglandin E2 (PGE2) production. Elevated PGE2 levels are associated with inflammation, cancer, and other pathologies, making the precise quantification of its stable urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (this compound), essential for clinical and research applications.[1][2][3][4] This note details the primary analytical methods, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA), offering detailed protocols, a comparison of their performance, and guidelines for sample handling and data normalization to ensure accuracy and reproducibility.
Introduction: The Role of this compound as a Biomarker
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a significant role in the pathogenesis of various diseases, including cancer.[3][5][6] However, PGE2 is highly unstable and rapidly metabolized, making its direct measurement in plasma unreliable for assessing endogenous production.[7] Its major urinary metabolite, this compound, is stable and provides a noninvasive, time-integrated measure of systemic PGE2 synthesis.[5][8] Consequently, urinary this compound has emerged as a promising biomarker in oncology and inflammation research. Studies have shown positive associations between elevated urinary this compound levels and the risk, progression, and metastasis of several cancers, including breast, pancreatic, colorectal, and prostate cancer.[1][3][9] Its measurement is also valuable for assessing the efficacy of anti-inflammatory drugs like NSAIDs.[2][3]
PGE2 Metabolic Pathway
PGE2 is synthesized from arachidonic acid (AA) by cyclooxygenase (COX) enzymes and prostaglandin E synthases.[6] It is then rapidly converted in a series of enzymatic steps to its primary, stable metabolite, this compound, which is excreted in the urine.[6][7] Understanding this pathway is crucial for interpreting urinary this compound data.
Analytical Methodologies for this compound Quantification
The two predominant methods for quantifying urinary this compound are mass spectrometry (LC-MS/MS) and immunoassays (ELISA). The choice of method depends on the required sensitivity, specificity, sample throughput, and available resources.
Method Comparison
LC-MS/MS is considered the gold standard due to its high specificity and accuracy.[10] Immunoassays, while offering higher throughput and lower cost, can be susceptible to cross-reactivity and matrix effects, potentially leading to less accurate measurements, especially at low concentrations.[10][11][12]
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.[10] | Antibody-antigen interaction detected by an enzymatic colorimetric or chemiluminescent reaction.[10] |
| Specificity | Very High. Directly measures the mass-to-charge ratio of the target molecule and its fragments, minimizing interference.[10] | Moderate to High. Dependent on antibody specificity; potential for cross-reactivity with structurally similar molecules.[11] |
| Sensitivity (LOD/LOQ) | Very High. Limits of detection (LOD) can be in the low pg/mL range (e.g., 20 pg/mL).[10][13] | High. Modern chemiluminescent assays (CLEIA) report LODs around 1.0 ng/mL.[14][15][16] |
| Accuracy & Precision | High. Excellent accuracy with intra-day coefficients of variation (CVs) typically <5%.[11][13] | Good. CVs for automated immunoassays can be as low as 1.4-2.2%.[15][16] |
| Throughput | Lower. Sample preparation is often more complex, and run times can be several minutes per sample.[17] | High. Well-suited for 96-well plate format and full automation, allowing for rapid analysis of many samples.[18] |
| Cost per Sample | Higher. Requires significant capital investment in instrumentation and specialized personnel. | Lower. Reagent kits are relatively inexpensive and instrumentation is more common.[10] |
| Matrix Effects | Can be significant but are correctable with stable isotope-labeled internal standards.[10] | Can be a source of variability and inaccuracy if not properly validated and controlled.[11] |
General Experimental Workflow
A standardized workflow is critical for achieving accurate and reproducible results, regardless of the analytical method chosen.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
This protocol is critical and applies to both LC-MS/MS and ELISA methods.
-
Patient Preparation: If possible, patients should discontinue aspirin (B1665792) or other NSAIDs for at least 72 hours prior to collection, as these drugs can decrease this compound concentrations.[2][19]
-
Collection Type: For population studies, a first morning or random spot urine sample is often sufficient.[20] For metabolic studies requiring precise excretion rates, a 24-hour collection is the gold standard.[19][21][22]
-
Collection Procedure:
-
Handling and Storage:
-
Urine samples should be placed on ice immediately after collection.[23]
-
Within 2 hours of collection, centrifuge the urine at low speed (e.g., 2000 x g for 10 minutes at 4°C) to remove cellular debris.[23]
-
Transfer aliquots of the supernatant into cryovials.
-
Immediately freeze and store samples at -80°C until analysis to ensure analyte stability.[23] Avoid repeated freeze-thaw cycles.[15][23]
-
Protocol 2: Quantification by LC-MS/MS
This method provides the highest accuracy and is recommended for clinical validation studies.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Spike a 500 µL aliquot of urine with a deuterated internal standard (e.g., d6-PGE-M) to correct for extraction loss and matrix effects.[24]
-
Add 40 µL of 1 M citric acid to acidify the sample.[13]
-
Perform solid-phase extraction using a C18 cartridge to remove interfering substances and concentrate the analyte.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol) and elute the prostaglandins (B1171923) with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reverse-phase C18 column to separate this compound from other components. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[25]
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a certified this compound standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Quantification by Chemiluminescent Immunoassay (CLEIA/ELISA)
This method is suitable for high-throughput screening of large sample cohorts.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Some immunoassay methods require an initial alkali treatment (e.g., with NaOH) to convert this compound into a more stable bicyclic form, which is then detected by the antibody.[18][26] This step should be performed according to the specific kit manufacturer's instructions.
-
Dilute the samples as required with the assay buffer provided in the kit. A 1:10 or higher dilution is common to mitigate matrix effects.
-
-
Immunoassay Procedure (Competitive Assay Principle):
-
Add standards, controls, and prepared urine samples to the wells of a microplate pre-coated with anti-PGE-M antibodies.
-
Add a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugate) to each well. The labeled and unlabeled (from the sample) this compound will compete for binding to the coated antibodies.
-
Incubate the plate according to the manufacturer's protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the enzyme substrate (e.g., a chemiluminescent substrate). The signal generated is inversely proportional to the amount of this compound in the sample.
-
Read the plate using a microplate reader at the appropriate wavelength or luminescence setting.
-
-
Quantification:
-
Generate a standard curve by plotting the signal of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their signal on the standard curve and multiplying by the dilution factor.
-
Data Normalization
Urine concentration can vary significantly depending on an individual's hydration status. To correct for this variability, it is standard practice to normalize the this compound concentration to the urinary creatinine concentration.[24][25][27]
-
Creatinine Measurement: Measure creatinine in the same urine sample using a standard clinical method (e.g., enzymatic assay or LC-MS/MS).[24][25]
-
Calculation: Report the final this compound concentration as a ratio, typically in nanograms (ng) of this compound per milligram (mg) of creatinine (Cr) or micrograms (µg) of this compound per gram (g) of creatinine.
-
Final Result (ng/mg Cr) = [this compound (ng/mL) / Creatinine (mg/mL)]
-
It is important to note that while creatinine adjustment is widely used, its validity can be debated in certain conditions like acute kidney injury or in populations with significant variations in muscle mass.[21][28][29][30] Therefore, it is advisable for studies to report both the absolute and the normalized values.[29]
Conclusion
Accurate measurement of urinary this compound is a powerful, noninvasive tool for assessing systemic inflammation and its role in disease. While LC-MS/MS offers the highest degree of specificity and is considered the reference method, modern automated immunoassays provide a high-throughput alternative for large-scale studies. Adherence to rigorous pre-analytical protocols for sample collection and storage, combined with appropriate data normalization, is paramount to obtaining reliable and comparable results, regardless of the quantification platform used.
References
- 1. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging, and lung metastases in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary this compound in Men with Prostate Cancer [mdpi.com]
- 4. 11alpha-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | C16H24O7 | CID 161468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 11. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E-Major Urinary Metabolite (PGE-MUM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Print Preview [labs.allinahealth.org]
- 20. Specimen Collection Procedures: Urology » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 21. [PDF] Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. | Semantic Scholar [semanticscholar.org]
- 22. tdlpathology.com [tdlpathology.com]
- 23. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 24. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor this compound, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. WO2017159612A1 - Kit and method for measuring prostaglandin e-major urinary metabolite - Google Patents [patents.google.com]
- 27. Adjustment for urinary creatinine or serum lipids for analytes assayed in pooled specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. communities.springernature.com [communities.springernature.com]
- 29. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Prostaglandin E Metabolite (PGE-M) in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and is implicated in various physiological and pathological processes, including pain, fever, and cancer. Due to its short half-life in circulation, direct measurement of PGE2 is often challenging. Therefore, its major urinary metabolite, tetranor-PGE-M (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid), serves as a reliable biomarker for systemic PGE2 production. This application note provides a detailed protocol for the sensitive and selective quantification of PGE-M in biological samples, such as urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PGE2 Signaling Pathway
PGE2 exerts its biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[1][2] For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, activating the PKA and PI3K pathways. In contrast, EP3 receptor activation can inhibit adenylyl cyclase, resulting in decreased cAMP levels. The EP1 receptor is coupled to the activation of phospholipase C, leading to an increase in intracellular calcium. The complexity of PGE2 signaling underscores the importance of accurately measuring its systemic production through its stable metabolite, this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, liquid chromatography, and tandem mass spectrometry for the analysis of this compound.
Experimental Workflow
The overall workflow for this compound analysis involves sample collection and fortification with an internal standard, followed by solid-phase extraction to isolate the analyte from the matrix. The purified extract is then concentrated and reconstituted for injection into the LC-MS/MS system for separation and detection.
1. Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d6 internal standard (Cayman Chemical or equivalent)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., human urine)
2. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 3000 x g for 10 minutes to pellet any precipitate.
-
Take a 400 µL aliquot of the supernatant and spike with 120 pmol of this compound-d6 internal standard.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the spiked urine sample onto the SPE cartridge.
-
Wash the cartridge with 1.8 mL of HPLC water, followed by 1.8 mL of 25% methanol in water, and finally 1.8 mL of acetonitrile.
-
Elute the this compound and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 50 µL of 25% methanol in water for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient from low to high organic phase (e.g., 20% B to 90% B over 10 minutes) is typically employed.
4. Tandem Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX 6500)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Collision Gas: Argon
-
MRM Transitions: The specific mass transitions for this compound and its deuterated internal standard should be optimized. For related compounds like PGE2, common transitions are monitored. For this compound, which is often dehydrated to tetranor PGA-M for analysis, the transitions would be specific to that product. For PGE2, a common transition is m/z 351.2 -> 271.2, and for its deuterated standard (d4-PGE2), m/z 355.2 -> 275.2.
Quantitative Data Summary
The performance of an LC-MS/MS method is characterized by several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following table summarizes typical performance characteristics for the analysis of prostaglandins (B1171923) by LC-MS/MS. Note that these values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | PGE2 | PGD2 | Reference |
| Limit of Detection (LOD) | 20 pg/mL | 20 pg/mL | |
| Limit of Quantitation (LOQ) | 100 pg/mL | 100 pg/mL | |
| Linearity (r²) | >0.999 | >0.999 | |
| Concentration Range | 0.10 - 500 ng/mL | 0.10 - 500 ng/mL | |
| Intra-day CV (%) | < 5% | < 5% | |
| Inter-day CV (%) | < 5% | < 5% | |
| Extraction Recovery (%) | ~95-99% | Not Specified |
CV: Coefficient of Variation
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. The use of a deuterated internal standard and solid-phase extraction ensures high accuracy and reproducibility. This methodology is well-suited for clinical and preclinical research aimed at understanding the role of PGE2 in health and disease, as well as for the development of drugs targeting the prostaglandin pathway.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Prostaglandin E Metabolites: A Comparative Analysis of ELISA and LC/MS
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in a myriad of physiological and pathological processes, including pain, fever, and cancer. Accurate quantification of PGE2 and its metabolites is therefore critical for advancing research and developing novel therapeutics. This document provides a detailed comparison of two common analytical methods for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC/MS). We present a comprehensive overview of their principles, comparative performance data, and detailed experimental protocols to guide researchers in selecting the most appropriate method for their needs.
Methodology Comparison: ELISA vs. LC/MS
The choice between ELISA and LC/MS for quantifying prostaglandin E metabolites depends on the specific requirements of the study, such as the need for high throughput, specificity, sensitivity, and the number of analytes to be measured.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique that detects a specific antigen (in this case, a PGE metabolite) in a sample. It relies on the principle of antigen-antibody recognition. Competitive ELISAs are commonly used for small molecules like prostaglandins (B1171923). In this format, the sample antigen competes with a labeled antigen for a limited number of primary antibody binding sites. The resulting signal is inversely proportional to the amount of antigen in the sample.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC separates the components of a mixture, and MS provides detection and quantification with high molecular specificity based on the mass-to-charge ratio of the ions.
Key Advantages and Disadvantages
| Feature | ELISA | LC/MS |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules.[1] | High specificity, capable of distinguishing between isomers (e.g., PGE2 and PGD2).[2][3] |
| Sensitivity | High, with detection limits in the picogram per milliliter range.[4][5] | Very high, with detection limits often in the low picogram per milliliter range.[2] |
| Throughput | High, suitable for screening a large number of samples simultaneously.[1] | Generally lower throughput compared to ELISA. |
| Multiplexing | Typically measures a single analyte per assay.[1] | Capable of measuring multiple analytes in a single run.[6] |
| Cost | Generally lower cost per sample, especially for large batches. | Higher initial instrument cost and cost per sample. |
| Ease of Use | Relatively simple and utilizes standard laboratory equipment.[1] | Requires specialized equipment and expertise for operation and data analysis.[3] |
| Matrix Effects | Can be susceptible to interference from components in complex biological samples.[1] | Can also be affected by matrix effects, but these can often be mitigated with internal standards and sample preparation.[3] |
Quantitative Data Presentation
The following tables summarize the quantitative performance characteristics of both ELISA and LC/MS for the analysis of prostaglandin E metabolites, compiled from various sources.
Table 1: Performance Characteristics of ELISA for PGE2 Quantification
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 11 pg/mL - 18.75 pg/mL | [4][5][7] |
| Assay Range | 7.8 - 2,500 pg/mL | [5] |
| Intra-assay Precision (%CV) | <8% - 9% | [8][9] |
| Inter-assay Precision (%CV) | <10% - 12.9% | [8][9] |
| Recovery | 81% - 126.1% | [10] |
| Cross-reactivity | Varies by kit; can show reactivity with other prostaglandins like PGE3 and PGE1.[5] |
Table 2: Performance Characteristics of LC/MS for PGE2 Quantification
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 20 pg/mL - 0.4 ng/mL | [2][11] |
| Limit of Quantitation (LOQ) | 100 pg/mL | [2] |
| Linear Dynamic Range | 0.10 - 500 ng/mL | [2] |
| Intra-day Precision (%CV) | < 4.52% | [2] |
| Inter-day Precision (%CV) | < 2.43% | [2] |
| Recovery | 83% - 116% | [12] |
| Specificity | High, capable of resolving isomers.[2][3] |
Signaling Pathway and Experimental Workflows
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its biological effects by binding to one of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.
Caption: Prostaglandin E2 signaling pathway through EP receptors.
Experimental Workflow: ELISA
The following diagram outlines the typical workflow for a competitive ELISA for prostaglandin E metabolite quantification.
Caption: Competitive ELISA workflow for PGE metabolite quantification.
Experimental Workflow: LC/MS
The diagram below illustrates the general workflow for quantifying prostaglandin E metabolites using LC/MS.
Caption: LC/MS workflow for PGE metabolite quantification.
Experimental Protocols
Protocol 1: Prostaglandin E Metabolite Quantification by ELISA
This protocol is a general guideline for a competitive ELISA and should be adapted based on the specific kit manufacturer's instructions.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit's manual.
-
Reconstitute the prostaglandin E metabolite standard to create a stock solution and then perform serial dilutions to generate a standard curve.
2. Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated prostaglandin E metabolite to each well.
-
Add 50 µL of the primary antibody to each well (except for blank wells).
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 150-200 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the prostaglandin E metabolite in the samples by interpolating their absorbance values from the standard curve.
-
Multiply by the dilution factor if samples were diluted.
Protocol 2: Prostaglandin E Metabolite Quantification by LC/MS
This protocol provides a general framework for LC/MS analysis. Specific parameters should be optimized for the instrument and analyte of interest.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the sample (e.g., plasma, urine, tissue homogenate) to a pH of approximately 3.5 with 2M HCl.[13]
-
Condition a C18 SPE cartridge with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[13]
-
Apply the acidified sample to the SPE cartridge.
-
Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[13]
-
Elute the prostaglandin E metabolite with 10 mL of ethyl acetate.[13]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., methanol/water mixture) for LC/MS analysis.
2. LC/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
The flow rate is typically around 0.2 mL/min.[3]
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
For PGE2, a common MRM transition is m/z 351 -> 189.[3]
-
For the internal standard (e.g., d4-PGE2), a common MRM transition is m/z 355 -> 275.[2]
-
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the prostaglandin E metabolite in the samples from the calibration curve.
Conclusion
Both ELISA and LC/MS are powerful techniques for the quantification of prostaglandin E metabolites. ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples for a single analyte. In contrast, LC/MS provides superior specificity, the ability to distinguish between isomers, and multiplexing capabilities, making it the gold standard for detailed and definitive quantitative analysis.[14] The choice of method should be guided by the specific research question, the required level of analytical detail, and the available resources.
References
- 1. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Mouse PGE2 ELISA Kit [ABIN6969654] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 10. abcam.com [abcam.com]
- 11. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Normalizing Urinary PGE-M Levels with Creatinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its instability, direct measurement of PGE2 in biological fluids is challenging. Therefore, researchers often quantify its stable major urinary metabolite, PGE-M (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid), as a reliable surrogate for systemic PGE2 production.[1][2][3][4][5] Urinary biomarker concentrations, however, can fluctuate significantly due to variations in hydration status and urine flow rate.[6][7] To account for this variability, it is standard practice to normalize the concentration of urinary biomarkers to that of urinary creatinine (B1669602).[1][6][7]
Creatinine, a byproduct of muscle metabolism, is excreted into the urine at a relatively constant rate in individuals with stable muscle mass and normal renal function.[8][9][10] By expressing the this compound concentration as a ratio to creatinine concentration (e.g., ng this compound/mg creatinine), researchers can obtain a more standardized and comparable measure of PGE2 production across different individuals and over time.[1][11] This application note provides detailed protocols for the collection and analysis of urine samples for this compound and creatinine, along with the rationale and data presentation guidelines for this normalization technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway of this compound formation and the general workflow for its normalized measurement in urine.
Caption: COX pathway leading to the formation of PGE2 and its urinary metabolite, this compound.
Caption: Experimental workflow for normalizing urinary this compound with creatinine.
Data Presentation: Urinary this compound Levels in Clinical Research
Table 1: Urinary this compound in Breast Cancer Patients [1]
| Patient Group | N | Median this compound (ng/mg creatinine) | Range (ng/mg creatinine) |
| Controls (Early Breast Cancer) | 200 | 4.23 | 0.86 - 62.6 |
| Metastatic Disease | 199 | 5.47 | 0.68 - 43.4 |
| - With Lung Metastases | 99 | 6.7 | 0.7 - 43.4 |
| - Without Known Lung Metastases | 100 | 4.6 | 0.7 - 26.8 |
Table 2: Effect of NSAID Use on Urinary this compound in Breast Cancer Patients [1]
| Patient Group | NSAID Use in Last 7 Days | Median this compound (ng/mg creatinine) | p-value |
| Controls | Yes | 3.8 | 0.04 |
| No | 4.3 | ||
| Lung Metastases | Yes | 5.3 | 0.005 |
| No | 7.4 |
Table 3: Urinary this compound Levels and Pancreatic Cancer Risk [4]
| This compound Quartile | Odds Ratio (95% CI) for Pancreatic Cancer |
| 1 (Lowest) | 1.00 (Reference) |
| 2 | 1.63 (0.98 - 2.73) |
| 3 | 1.55 (0.90 - 2.69) |
| 4 (Highest) | 1.94 (1.07 - 3.51) |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
This protocol is designed to ensure the integrity of the urine sample for subsequent analysis of both this compound and creatinine.
Materials:
-
Sterile, polypropylene (B1209903) urine collection cups
-
Polypropylene cryogenic vials (2 mL)
-
Pipettes and sterile tips
-
-80°C freezer
Procedure:
-
For spot urine samples, a mid-stream urine void is recommended to minimize contamination. The morning void is often preferred.[9]
-
If a 24-hour urine collection is required, provide the participant with a suitable collection container and instruct them on the proper procedure. Keep the pooled urine at 4°C during the collection period.[12][13]
-
Immediately after collection, or after pooling a 24-hour sample, gently mix the urine.
-
Aliquot the urine into 2 mL cryogenic vials. This prevents multiple freeze-thaw cycles for the bulk sample.
-
Label each vial clearly with a unique identifier, date, and time of collection.
-
Store the aliquoted urine samples at -80°C until analysis. Samples are stable for at least one month at this temperature.[12][13]
Protocol 2: Quantification of Urinary this compound by ELISA
This protocol is a general guideline for a competitive ELISA for this compound. Always refer to the specific manufacturer's instructions for the chosen ELISA kit. [14][15]
Materials:
-
Prostaglandin E Metabolite (PGEM) ELISA Kit (e.g., Cayman Chemical Cat. No. 514531)
-
Urine samples (thawed and centrifuged)
-
Microplate reader capable of reading absorbance at 405-420 nm
-
Pipettes and sterile tips
-
Deionized water
-
Orbital shaker
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 1,500 x g for 10 minutes to pellet any sediment.[8]
-
Some kits may require a derivatization step to convert all PGE2 metabolites to a single stable derivative. Follow the kit-specific instructions for this procedure.[14]
-
Dilute the urine samples with the provided assay buffer as recommended by the kit manufacturer. A starting dilution of 1:10 or 1:20 is common.[12]
-
-
Standard Preparation:
-
Reconstitute and serially dilute the this compound standard provided in the kit to create a standard curve, typically ranging from 0.39 to 50 pg/mL.[14]
-
-
Assay Procedure:
-
Add standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound tracer (e.g., alkaline phosphatase-conjugated this compound) to each well.
-
Incubate the plate, often for 18 hours at 4°C or as specified by the manufacturer.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., p-Nitrophenyl phosphate) to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow for color development.[15]
-
Stop the reaction using the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength (e.g., 405-420 nm).[15]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final this compound concentration in the undiluted urine.
-
Protocol 3: Quantification of Urinary Creatinine
This protocol describes a common colorimetric method based on the Jaffe reaction. Always follow the specific instructions provided with the chosen creatinine assay kit. [12][13][16]
Materials:
-
Urinary Creatinine Assay Kit (e.g., Cell Biolabs, Inc. Cat. No. MET-5017)
-
Urine samples (thawed and centrifuged)
-
Microplate reader capable of reading absorbance at 490-500 nm
-
Pipettes and sterile tips
-
Deionized water
-
Orbital shaker
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples if they appear cloudy.
-
Dilute urine samples with deionized water. A dilution of 1:20 is often recommended to minimize interference from other substances in the urine.[16]
-
-
Standard Preparation:
-
Prepare a series of creatinine standards by diluting the provided stock solution. The concentration range will depend on the specific kit but is often between 0 and 20 mg/dL.[16]
-
-
Assay Procedure (Jaffe Reaction):
-
Add the diluted standards and urine samples to the wells of a 96-well microtiter plate.
-
Add the alkaline picrate (B76445) solution to each well. This will react with creatinine to form an orange-red complex.
-
Incubate the plate at room temperature for 30 minutes on an orbital shaker.[16]
-
Read the initial absorbance at 490 nm.
-
Add an acid solution to each well to destroy the color derived from creatinine.
-
Incubate for 5-10 minutes.
-
Read the final absorbance at 490 nm.
-
-
Data Acquisition and Analysis:
-
Subtract the final absorbance from the initial absorbance for each standard and sample.
-
Create a standard curve by plotting the change in absorbance versus the creatinine concentration of the standards.
-
Determine the creatinine concentration in the samples from the standard curve.
-
Multiply the result by the dilution factor to get the final creatinine concentration in the undiluted urine.
-
Normalization Calculation
Once the concentrations of both this compound and creatinine are determined for each urine sample, the normalized this compound level is calculated as follows:
Normalized this compound = [this compound] (ng/mL) / [Creatinine] (mg/mL)
The resulting value is typically expressed in units of ng this compound per mg creatinine .
Considerations and Limitations
While creatinine normalization is a widely accepted and valuable tool, researchers should be aware of its limitations:
-
Muscle Mass: Creatinine excretion is proportional to muscle mass, which can vary with age, sex, and disease state.[9]
-
Kidney Function: In cases of renal impairment, creatinine excretion may be altered, affecting the accuracy of normalization.[6][17]
-
Diet: While the effect is generally minor, diet can influence creatinine levels.
-
Analytical Interference: Certain substances in urine can interfere with creatinine assays, particularly the Jaffe reaction. Enzymatic assays are less prone to such interferences.
In situations where creatinine excretion may be variable, such as in patients with acute kidney injury, timed urine collections to determine the biomarker excretion rate may be a more accurate method, though less practical.[6] Despite these limitations, for many applications in drug development and clinical research, creatinine normalization remains the gold standard for adjusting for urinary dilution.[10][18]
References
- 1. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE APPLICABILITY OF URINARY CREATININE AS A METHOD OF SPECIMEN NORMALIZATION IN THE CYSTIC FIBROSIS POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. biosensis.com [biosensis.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Characteristics of Normalization Methods in Quantitative Urinary Metabolomics—Implications for Epidemiological Applications and Interpretations - PMC [pmc.ncbi.nlm.nih.gov]
Application of PGE-M as a Surrogate Endpoint in Clinical Trials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prostaglandin (B15479496) E-major urinary metabolite (PGE-M), a stable metabolite of prostaglandin E2 (PGE2), is emerging as a valuable non-invasive surrogate endpoint in clinical trials.[1][2] PGE2 is implicated in inflammation and carcinogenesis, and its systemic production can be reliably estimated by measuring urinary this compound levels.[1][2] These application notes provide a comprehensive overview of the use of this compound as a surrogate endpoint, including detailed experimental protocols and data presentation from relevant clinical studies.
1. Rationale for this compound as a Surrogate Endpoint
This compound serves as a robust indicator of in vivo PGE2 production, which is often elevated in various cancers and inflammatory conditions.[1][2] Its use as a surrogate endpoint is justified by the following:
-
Correlation with Clinical Outcomes: Elevated this compound levels have been associated with increased risk, progression, and mortality in several cancers, including colorectal, breast, and lung cancer.[1][2][3][4]
-
Response to Intervention: Pharmacological interventions, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (e.g., celecoxib), have been shown to decrease this compound levels, correlating with their therapeutic effects.[5][6][7]
-
Non-Invasive Monitoring: As a urinary biomarker, this compound allows for simple, repeated, and non-invasive sample collection, making it ideal for monitoring patient response over the course of a clinical trial.[3]
2. Applications in Clinical Trials
This compound has been utilized as a surrogate endpoint in various clinical trial settings:
-
Chemoprevention Studies: To assess the efficacy of agents like aspirin (B1665792) and celecoxib (B62257) in reducing the risk of developing cancer.[6][7]
-
Adjuvant Therapy Trials: To predict the efficacy of COX-2 inhibitors when used in combination with chemotherapy.[1][2]
-
Prognostic Biomarker Studies: To stratify patients based on their risk of disease progression or mortality.[3]
-
Inflammatory Disease Trials: To monitor disease activity and response to anti-inflammatory treatments in conditions like Crohn's disease.
Data Presentation: Quantitative this compound Levels in Clinical Trials
The following tables summarize quantitative data from clinical trials investigating this compound as a surrogate endpoint.
Table 1: Urinary this compound Levels in Breast Cancer Patients
| Patient Group | Treatment | Baseline this compound (ng/mg creatinine) | Post-treatment this compound (ng/mg creatinine) | Percentage Change | Reference |
| High-risk postmenopausal women | Celecoxib (400 mg bid) | 10.5 (median) | 6.8 (median) | -35.2% | [5] |
| Women with newly diagnosed breast cancer | Celecoxib (400 mg bid) | 12.3 (median) | 7.9 (median) | -35.8% | [5] |
Table 2: Urinary this compound Levels in Colorectal Adenoma Studies
| Patient Group | Intervention | Baseline this compound Quartile | Odds Ratio for High-Risk Adenoma (95% CI) | Reference |
| Nurses' Health Study Participants | Observational | Q1 (Lowest) | 1.00 (Reference) | [7][8] |
| Q2 | 1.23 (0.78-1.94) | [7][8] | ||
| Q3 | 1.31 (0.83-2.07) | [7][8] | ||
| Q4 (Highest) | 1.66 (1.04-2.67) | [7][8] | ||
| Nurses' Health Study Participants with High this compound (Q2-4) | Regular NSAID use | 0.61 (0.43-0.87) | [7] |
Table 3: Urinary this compound Levels in Non-Small Cell Lung Cancer (NSCLC)
| Patient Group | Parameter | This compound Level (µg/g Cr) | Finding | Reference |
| Healthy Volunteers | Median | 15.4 | [3] | |
| Resected NSCLC Patients | Pre-operative (mean) | 19.8 | Elevated vs. healthy volunteers | [3] |
| Post-operative (mean) | 17.9 | [3] | ||
| Lung Adenocarcinoma Patients | Cut-off for diagnosis | 14.9 | 70.4% sensitivity, 67.7% specificity | [4][9] |
| Stage I (mean) | 18.6 | Levels correlate with advanced stage | [4] | |
| Stage IV (mean) | 30.8 | [4] |
Experimental Protocols
Protocol 1: Urinary this compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of urinary this compound by LC-MS/MS, a highly sensitive and specific method.
1. Materials:
-
Urine collection containers
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solvents for chromatography (e.g., acetonitrile, methanol (B129727), water with formic acid)
2. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
Immediately freeze samples at -80°C until analysis to ensure stability.
3. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Spike a known amount of the internal standard into an aliquot of the urine supernatant.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute this compound and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other components using a suitable C18 liquid chromatography column with a gradient elution.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Normalize the this compound concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution. Creatinine can be measured using a separate LC-MS/MS method or a commercially available kit.
Protocol 2: Urinary this compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and more accessible alternative to LC-MS/MS, though it may have lower specificity.
1. Materials:
-
Commercially available this compound ELISA kit (e.g., from Cayman Chemical or MyBioSource)[10]
-
Urine collection containers
-
Microplate reader
2. Sample Collection and Storage:
-
Follow the same procedure as for LC-MS/MS.
3. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge to remove particulates.
-
Some ELISA kits may require a derivatization step to convert this compound into a more stable form for antibody recognition.[11] This typically involves an overnight incubation with a specific buffer.[12]
-
Dilute the urine samples with the assay buffer provided in the kit. The optimal dilution factor should be determined empirically but is often in the range of 1:2 to 1:10.[10]
4. ELISA Procedure (Competitive Assay Principle):
-
Add standards, controls, and prepared urine samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the this compound conjugate (e.g., this compound linked to an enzyme like HRP or AP).
-
Add the primary antibody specific for this compound.
-
Incubate the plate to allow for competitive binding of the sample/standard this compound and the this compound conjugate to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme on the bound this compound conjugate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Calculate the this compound concentration in the samples by interpolating from the standard curve.
-
Normalize the results to urinary creatinine concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Workflow of PGE2 metabolism to this compound and its application as a surrogate endpoint.
Caption: Simplified signaling pathways of PGE2 via EP2 and EP4 receptors.[1][13][14][15][16][17][18][19]
Urinary this compound is a promising and validated surrogate endpoint for clinical trials in oncology and inflammatory diseases. Its non-invasive nature and strong correlation with systemic PGE2 production make it a valuable tool for assessing disease risk, prognosis, and response to therapeutic interventions. The standardized protocols for its measurement by LC-MS/MS and ELISA, as outlined in these notes, provide robust and reproducible methods for its integration into clinical research. The continued application of this compound as a surrogate endpoint will aid in the efficient development of novel preventive and therapeutic strategies.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic implications of prostaglandin E-major urinary metabolite in resected non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib decreases prostaglandin E2 concentrations in nipple aspirate fluid from high risk postmenopausal women and women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary this compound in Colorectal Cancer: Predicting More than Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. WO2017159612A1 - Kit and method for measuring prostaglandin e-major urinary metabolite - Google Patents [patents.google.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PGE-M Measurement in Preclinical Animal Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a critical mediator of inflammation and has been extensively implicated in the pathogenesis of various cancers.[1][2] PGE2 promotes tumorigenesis by influencing cell proliferation, angiogenesis, invasion, and suppression of anti-tumor immunity.[1] Due to its short half-life, direct measurement of PGE2 in biological samples is challenging. Consequently, the quantification of its stable urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), has become a reliable method for assessing systemic PGE2 production in vivo.[1][3] These application notes provide detailed protocols for the measurement of this compound in preclinical animal models of cancer, guidance on data interpretation, and an overview of the underlying biological pathways.
Data Presentation: Quantitative this compound Levels in Preclinical Models
The following tables summarize representative urinary this compound levels in various cancer models. It is important to note that specific concentrations can vary significantly based on the tumor model, tumor burden, genetic background of the animal strain, and analytical method used.
Table 1: Urinary this compound Levels in Human Cancer Studies (for reference)
| Cancer Type | Subject Group | Urinary this compound Level (ng/mg creatinine) | Reference |
| Colorectal Cancer | Patients with CRC | Median: 14.65 (IQR: 5.94-92.1) | [4] |
| Colorectal Adenoma | Patients with large adenomas (>1 cm) | Median: 18.85 (IQR: 11.9-25.6) | [4] |
| Healthy Controls | Healthy males | Median: 8.59 (IQR: 5.67-22.3) | [4] |
| Healthy Controls | Healthy females | Median: 4.25 (IQR: 2.35-6.03) | [4] |
| Breast Cancer | Patients with lung metastases (no NSAID use) | Median: 7.4 (Range: 1.8–43.4) | [2] |
| Breast Cancer | Early breast cancer (controls) | Median: 4.23 (Range: 0.86–62.6) | [2] |
| Head and Neck Squamous Cell Carcinoma | Patients with disease progression | Median: 21.7 | [2] |
| Head and Neck Squamous Cell Carcinoma | Patients without disease progression | Median: 13.35 | [2] |
| Lung Adenocarcinoma | Patients with lung adenocarcinoma | 22.4 ± 11.9 (µg/g Cr) | [5] |
| Healthy Controls | Healthy volunteers | 15.4 ± 8.3 (µg/g Cr) | [5] |
IQR: Interquartile Range. Note that µg/g Cr can be converted to ng/mg Cr by multiplying by 1000.
Table 2: Effect of COX-2 Inhibition on Urinary this compound Levels
| Cancer Type | Treatment | Change in Urinary this compound Levels | Reference |
| Rectal Cancer | Celecoxib | Significant decrease (Median pre-treatment: 21.7, post-treatment: 9.14 ng/mg creatinine) | [4] |
| Smokers (as a model of inflammation-driven risk) | Celecoxib and Zileuton | 62% reduction in median levels | [6] |
| Smokers (as a model of inflammation-driven risk) | Zileuton alone | 18% reduction in median levels | [6] |
Signaling Pathways
The following diagram illustrates the central role of the COX-2/PGE2 signaling pathway in cancer.
Caption: PGE2 signaling cascade in cancer.
Experimental Workflow
A typical workflow for the measurement of urinary this compound in preclinical animal models is depicted below.
Caption: Workflow for urinary this compound analysis.
Experimental Protocols
Urine Sample Collection and Storage
Objective: To collect and properly store urine samples from preclinical animal models for subsequent this compound analysis.
Materials:
-
Metabolic cages for 24-hour urine collection (recommended for accurate quantification) or equipment for spot urine collection.
-
Collection tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes).
-
Pipettes and tips.
-
-80°C freezer.
Procedure:
-
24-Hour Urine Collection (Recommended):
-
House individual animals in metabolic cages designed for the separation of urine and feces.
-
Provide ad libitum access to food and water.
-
Collect urine over a 24-hour period into a chilled collection vessel.
-
At the end of the collection period, measure the total volume of urine.
-
Aliquot the urine into pre-labeled microcentrifuge tubes.
-
-
Spot Urine Collection:
-
Gently restrain the animal and stimulate urination by applying gentle pressure to the lower abdomen.
-
Collect the mid-stream urine directly into a microcentrifuge tube.
-
Alternatively, place the animal in a clean cage with a non-absorbent surface and collect the voided urine.
-
-
Sample Processing and Storage:
-
Immediately after collection, centrifuge the urine samples at 1,500 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to new, clean, pre-labeled tubes.
-
Store the urine samples at -80°C until analysis to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.
-
This compound Measurement by ELISA
Objective: To quantify the concentration of this compound in urine samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Commercially available this compound ELISA kit (e.g., from Cayman Chemical, R&D Systems).
-
Urine samples (thawed on ice).
-
Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically 450 nm).
-
Pipettes and tips.
-
Distilled or deionized water.
-
Wash buffer, assay buffer, standards, tracer, and antibody as provided in the kit.
Procedure (based on a typical commercial kit, always refer to the specific kit manual):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers and preparing a standard curve.
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve.
-
Sample Preparation: Dilute urine samples in the provided assay buffer. The optimal dilution factor should be determined empirically but a starting dilution of 1:10 is often appropriate.
-
Assay Procedure:
-
Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound tracer (e.g., this compound conjugated to an enzyme) to each well.
-
Add the specific antibody against this compound to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, on a shaker. During this time, the sample/standard this compound and the tracer compete for binding to the antibody.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for the time specified in the manual to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding the stop solution provided in the kit.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the obtained concentration by the dilution factor to get the final this compound concentration in the undiluted urine.
-
Normalize the this compound concentration to the creatinine (B1669602) concentration in the same urine sample to account for variations in urine dilution. Report the final values as ng/mg creatinine.
-
This compound Measurement by LC-MS/MS
Objective: To provide a highly sensitive and specific quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).
-
C18 reverse-phase column.
-
Deuterated this compound internal standard (this compound-d6).
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile (B52724) with formic acid).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Reagents for derivatization (e.g., methoxyamine hydrochloride).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Procedure (general protocol, instrument parameters need to be optimized):
-
Sample Preparation and Derivatization:
-
Thaw urine samples on ice.
-
To a 0.5 mL aliquot of urine, add the deuterated internal standard (this compound-d6).
-
Acidify the sample to pH 3 with hydrochloric acid.
-
Convert the endogenous this compound and the internal standard to their O-methyloxime derivatives by adding methoxyamine hydrochloride and incubating.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute the this compound derivatives with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the parent and product ions for both endogenous this compound and the deuterated internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound standard with a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard for each sample.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
-
Normalize the this compound concentration to the urinary creatinine concentration and express the results as ng/mg creatinine.
-
Conclusion
The measurement of urinary this compound is a robust and reliable method for assessing systemic PGE2 production in preclinical cancer models. Both ELISA and LC-MS/MS are powerful techniques for this purpose, with LC-MS/MS offering higher specificity and sensitivity. The provided protocols offer a framework for researchers to implement these assays in their studies. Careful sample collection and processing are crucial for obtaining accurate and reproducible results. By quantifying this compound, researchers can gain valuable insights into the role of the COX-2/PGE2 pathway in tumor biology and evaluate the efficacy of novel anti-inflammatory and anti-cancer therapies.
References
- 1. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Urine this compound: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E-Major Urinary Metabolite (PGE-MUM) as a Tumor Marker for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Zileuton and Celecoxib on Urinary LTE4 and this compound Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Kits for Urinary PGE-M Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of urinary Prostaglandin (B15479496) E Metabolite (PGE-M), a key biomarker for systemic Prostaglandin E2 (PGE2) production. Accurate measurement of urinary this compound is crucial in various research areas, including inflammation, oncology, and pharmacology, aiding in the understanding of disease pathogenesis and the development of novel therapeutics.
Introduction to Urinary this compound as a Biomarker
Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] However, PGE2 is unstable and rapidly metabolized in vivo, making its direct measurement in biological fluids challenging. The major urinary metabolite of PGE2, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid (this compound), is stable and its concentration in urine correlates well with systemic PGE2 production.[2] Therefore, quantifying urinary this compound serves as a reliable method to assess endogenous PGE2 levels.
Elevated urinary this compound levels have been associated with various conditions, including colorectal, gastric, and breast cancer, as well as Crohn's disease, highlighting its potential as a diagnostic and prognostic biomarker.[2] In drug development, particularly for anti-inflammatory agents and COX inhibitors, monitoring urinary this compound levels can provide valuable insights into target engagement and pharmacodynamic effects.
Overview of Commercial ELISA Kits
Several commercial enzyme-linked immunosorbent assay (ELISA) kits are available for the quantification of urinary this compound or its precursor, PGE2. These kits are typically based on a competitive immunoassay format. In this format, this compound in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
This document focuses on the following commercially available kits:
-
Cayman Chemical Prostaglandin E Metabolite ELISA Kit
-
Arbor Assays DetectX® Prostaglandin E2 Multi-Format ELISA Kit
-
R&D Systems® Prostaglandin E2 Parameter Assay Kit
-
Invitrogen™ Human Prostaglandin E2 ELISA Kit
Quantitative Data Summary
The following tables summarize the key performance characteristics of the selected commercial ELISA kits and provide an overview of typical urinary this compound concentrations reported in the literature.
Table 1: Comparison of Commercial ELISA Kits for Urinary this compound/PGE2 Quantification
| Feature | Cayman Chemical Prostaglandin E Metabolite ELISA Kit | Arbor Assays DetectX® PGE2 Multi-Format ELISA Kit | R&D Systems® PGE2 Parameter Assay Kit | Invitrogen™ Human PGE2 ELISA Kit |
| Catalog Number | 514531[3] | K051-H1/H5[4] | KGE004B | KHL1701 |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Urine, Plasma, Serum | Urine, Saliva, Serum, Plasma, Tissue Culture Media | Urine, Cell Culture Supernates, Serum, Plasma | Urine, Plasma, Supernatant |
| Assay Range | 0.39 - 50 pg/mL | 2 - 1,000 pg/mL | 39.0 - 2,500 pg/mL | 31.3 - 4,000 pg/mL |
| Sensitivity | 2 pg/mL (80% B/B0) | 3.07 pg/mL | 41.4 pg/mL | Not explicitly stated |
| Incubation Time | 18 hours | 2.5 hours or Overnight | 3.5 hours or 16-20 hours | 3 hours 30 minutes |
Table 2: Reported Urinary this compound Concentrations in Human Studies
| Population | Condition | Mean/Median this compound Level (ng/mg Creatinine) | Method | Reference |
| Healthy Controls | - | 4.23 (0.86–62.6) | Mass Spectrometry | |
| Breast Cancer | Metastatic Disease | 5.47 (0.68–43.4) | Mass Spectrometry | |
| Colorectal Neoplasia | Large Adenomas (>1 cm) | 18.85 (11.9-25.6) | Mass Spectrometry | |
| Colorectal Neoplasia | Colorectal Cancer (CRC) | 14.65 (5.94-92.1) | Mass Spectrometry | |
| Healthy Volunteers | Healthy Men | 8.59 (5.67-22.3) | Mass Spectrometry | |
| Healthy Volunteers | Healthy Women | 4.25 (2.35-6.03) | Mass Spectrometry |
Signaling Pathway and Experimental Workflow
Prostaglandin E2 (PGE2) Synthesis and Signaling Pathway
PGE2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and prostaglandin E synthases (PGES). Once synthesized, PGE2 is released from the cell and exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.
References
Standard Operating Procedure for Prostaglandin E Metabolite (PGE-M) Immunoassay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the quantitative determination of Prostaglandin E Metabolite (PGE-M), the major urinary metabolite of Prostaglandin E2 (PGE2), using a competitive enzyme-linked immunosorbent assay (ELISA). This immunoassay is a valuable tool for assessing systemic PGE2 production, which is implicated in various physiological and pathological processes, including inflammation, cancer, and pain.[1][2]
Introduction
Prostaglandin E2 (PGE2) is a potent lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[3] It plays a crucial role in a wide array of biological functions. However, PGE2 has a very short half-life in circulation, making its direct measurement challenging and often not reflective of its systemic production.[1][2] PGE2 is rapidly metabolized in the lungs and other tissues to more stable metabolites, with the primary end product excreted in the urine being 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as PGE Metabolite (this compound). Therefore, quantifying urinary this compound levels serves as a reliable and non-invasive index of systemic PGE2 biosynthesis.
This competitive ELISA is designed for the sensitive and specific quantification of this compound in urine samples. The assay is based on the competition between this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase or alkaline phosphatase) for a limited number of binding sites on a specific anti-PGE-M antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Prostaglandin E2 (PGE2) Synthesis and Metabolism Pathway
The following diagram illustrates the metabolic pathway from arachidonic acid to PGE2 and its subsequent conversion to the urinary metabolite, this compound.
Figure 1: PGE2 Synthesis and Metabolism Pathway. This diagram shows the conversion of membrane phospholipids to PGE2 and its eventual metabolism to this compound for urinary excretion.
Quantitative Data Summary
The performance characteristics of a typical this compound immunoassay are summarized in the table below. Note that these values can vary between different commercial kits.
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Sample Type | Urine |
| Detection Range | 2.0 - 200.0 ng/mL |
| Sensitivity (LOD) | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.3 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Spike Recovery | 94% - 101% |
| Dilution Linearity | Confirmed up to 16-fold dilution |
Data compiled from representative this compound immunoassay kits.
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated microplate, this compound standard, this compound conjugate, antibody, wash buffer concentrate, substrate, and stop solution)
-
Deionized or distilled water
-
1N NaOH
-
1N HCl
-
Phosphate Buffer
-
Carbonate Buffer
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Microplate shaker
-
Absorbent paper
Sample Collection and Preparation
-
Urine Collection : Collect urine samples in clean containers. For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles.
-
Alkali Treatment : this compound in urine needs to be converted to a stable bicyclic form for accurate measurement.
-
To 50 µL of urine sample, add 100 µL of 1N NaOH.
-
Incubate at room temperature for 30 minutes.
-
Neutralize the reaction by adding 100 µL of 1N HCl.
-
-
Sample Dilution : The treated samples may need to be diluted with the provided assay buffer to fall within the detection range of the standard curve. The optimal dilution factor should be determined by the researcher.
Reagent Preparation
-
Wash Buffer : Dilute the concentrated wash buffer with deionized or distilled water according to the kit instructions.
-
This compound Standard Curve Preparation : Prepare a serial dilution of the this compound standard using the provided assay buffer. A typical standard curve might range from 200 ng/mL down to approximately 1.56 ng/mL. It is crucial to perform a standard curve with each assay.
Assay Procedure (Competitive ELISA)
The following diagram outlines the general workflow for the this compound competitive ELISA.
Figure 2: this compound Competitive ELISA Workflow. A step-by-step overview of the immunoassay procedure.
-
Add Standards and Samples : Pipette the prepared standards and alkali-treated samples into the appropriate wells of the microplate.
-
Add this compound Conjugate : Add the enzyme-conjugated this compound to each well (except for blank wells).
-
Add Antibody : Add the anti-PGE-M antibody to each well (except for blank wells).
-
Incubation : Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature on a shaker). During this step, the sample/standard this compound and the enzyme-conjugated this compound compete for binding to the antibody.
-
Washing : Aspirate the contents of the wells and wash several times with the diluted wash buffer. This removes any unbound reagents.
-
Substrate Addition : Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Incubation : Incubate the plate in the dark for a specified period (e.g., 30 minutes) to allow for color development.
-
Stop Reaction : Add the stop solution to each well to terminate the enzyme-substrate reaction. The color will typically change from blue to yellow.
-
Read Absorbance : Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Analysis and Calculation
-
Standard Curve : Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate this compound Concentration : Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Adjust for Dilution : Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration of this compound in the original urine sample.
-
Normalization : To account for variations in urine volume, it is recommended to normalize the this compound concentration to the urinary creatinine (B1669602) concentration. The results are typically expressed as ng of this compound per mg of creatinine (ng/mg Cr).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of liquid after each wash. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low Signal | Inactive reagents (improper storage) | Ensure all reagents are stored at the recommended temperatures and are within their expiration dates. |
| Insufficient incubation time | Follow the recommended incubation times precisely. | |
| Poor Standard Curve | Improper dilution of standards | Prepare fresh standards, ensuring accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| High Variability between Duplicates | Inconsistent pipetting | Be consistent with pipetting technique and timing. |
| Inadequate mixing of reagents | Ensure thorough mixing of all reagents before use. |
This SOP provides a comprehensive guide for the immunoassay of this compound. For optimal results, it is essential to follow the specific instructions provided with the commercial ELISA kit being used, as protocols may vary slightly between manufacturers.
References
Troubleshooting & Optimization
Technical Support Center: PGE-M Sample Handling and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pre-analytical errors encountered during Prostaglandin (B15479496) E Metabolite (PGE-M) sample handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can affect this compound measurements?
A1: The pre-analytical phase is a major source of errors in laboratory testing. For this compound analysis, the most critical factors include improper sample collection, inadequate or incorrect use of anticoagulants, delays in sample processing, improper storage temperatures, and repeated freeze-thaw cycles. These factors can lead to the degradation of this compound, resulting in inaccurate quantification.
Q2: What is the recommended procedure for collecting urine samples for this compound analysis?
A2: A first-morning, mid-stream urine sample is often preferred as it is more concentrated.[1][2][3] The sample should be collected in a sterile container.[1][2] To minimize bacterial growth and degradation of analytes, the sample should be processed as soon as possible. If immediate analysis is not possible, the urine should be centrifuged to remove particulate matter and the supernatant stored at ≤ -20°C.
Q3: What are the best practices for collecting plasma and serum samples for this compound analysis?
A3: For plasma collection, use tubes containing an anticoagulant such as EDTA or heparin. It is crucial to gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting. For serum collection, use a serum separator tube (SST) and allow the blood to clot for 30 minutes at room temperature before centrifugation. Centrifugation for both plasma and serum should be done at 1000-2000 x g for 15 minutes within 30 minutes of collection. To prevent ongoing prostaglandin synthesis, especially by COX-2, adding a cyclooxygenase inhibitor like indomethacin (B1671933) (to a final concentration of approximately 10 µg/mL) to the collection tubes is recommended.
Q4: How should this compound samples be stored and for how long?
A4: Proper storage is critical for maintaining the integrity of this compound. After collection and initial processing (centrifugation), samples should be aliquoted into cryovials to avoid repeated freeze-thaw cycles and stored at ≤ -20°C for short-term storage or at -80°C for long-term storage. While specific stability data for this compound is not always provided, general guidelines for urinary biomarkers suggest that some are stable for up to 7 days at 4°C and for several months at -80°C. However, it is always best to refer to the specific assay kit's instructions.
Q5: How many freeze-thaw cycles are acceptable for this compound samples?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can lead to degradation of the analyte and affect the accuracy of the results. Studies on other biomarkers have shown that even a single freeze-thaw cycle can decrease analyte concentrations. Ideally, samples should be thawed only once before analysis. If multiple tests are planned, the initial sample should be divided into smaller aliquots before freezing.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, particularly with ELISA assays.
| Problem | Potential Cause | Troubleshooting Steps |
| No Signal or Weak Signal | Improper Sample Storage: this compound degradation due to storage at incorrect temperatures or for extended periods. | Ensure samples are stored at ≤ -20°C or preferably -80°C immediately after processing. Review storage history of the samples. |
| Repeated Freeze-Thaw Cycles: Analyte degradation from multiple freeze-thaw events. | Aliquot samples after initial processing to avoid repeated thawing. Use a fresh aliquot for each experiment. | |
| Incorrect Sample Preparation: Failure to follow the recommended sample dilution or extraction protocol. | Carefully review and follow the sample preparation steps in the assay kit manual. Ensure correct dilution factors are used. | |
| Reagent Issues: Expired or improperly stored reagents (antibodies, standards, enzyme conjugates). | Check the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures. Allow all reagents to reach room temperature before use. | |
| High Background | Insufficient Washing: Unbound reagents remaining in the wells. | Increase the number of wash steps or the soaking time during washes. Ensure the plate is properly emptied after each wash. |
| Contaminated Reagents: Buffers or other reagents contaminated with interfering substances. | Use fresh, sterile pipette tips for each reagent and sample. Prepare fresh buffers for each assay. | |
| Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix. | Consult the assay kit's cross-reactivity chart. If necessary, consider a sample purification step. | |
| Poor Reproducibility (High CV%) | Pipetting Errors: Inconsistent pipetting technique. | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. Ensure consistent timing and technique for all pipetting steps. |
| Inadequate Mixing: Samples or reagents not thoroughly mixed. | Gently vortex or invert samples and reagents before use. Ensure the plate is agitated during incubation if recommended by the protocol. | |
| Edge Effects: Temperature or evaporation gradients across the plate during incubation. | Ensure the plate is properly sealed during incubations. Use a temperature-controlled incubator and avoid stacking plates. | |
| Sample values are out of range | Incorrect Dilution: The sample is too concentrated or too dilute for the standard curve. | Perform a serial dilution of the sample to find a concentration that falls within the linear range of the standard curve. Re-assay the sample at the appropriate dilution. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Processing
-
Collection: Collect a first-morning, mid-stream urine sample in a sterile container.
-
Centrifugation: Within 2 hours of collection, centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cells and other debris.
-
Aliquoting and Storage: Transfer the supernatant to a clean polypropylene (B1209903) tube. Aliquot the supernatant into smaller, labeled cryovials.
-
Freezing: Immediately store the aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Plasma Sample Collection and Processing
-
Collection: Draw whole blood into a tube containing EDTA or heparin as an anticoagulant.
-
Inhibition of Prostaglandin Synthesis: Immediately after collection, add indomethacin to a final concentration of 10 µg/mL to inhibit cyclooxygenase activity.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Carefully transfer the plasma (the supernatant) to clean cryovials, avoiding the buffy coat.
-
Freezing: Store the plasma aliquots at -80°C until analysis.
Visualizations
Caption: Prostaglandin E2 (PGE2) signaling cascade.
Caption: Recommended workflow for this compound sample handling.
References
Troubleshooting low recovery of PGE-M during solid-phase extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Prostaglandin (B15479496) E Metabolite (PGE-M) during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is a typical expected recovery rate for this compound during SPE?
Even with optimized methods, the recovery of this compound can be lower than other prostaglandins (B1171923). While quantitative recovery is the goal, recovery rates around 80% have been reported in the literature for this compound. However, with careful optimization, particularly through the addition of formic acid to the sample, recoveries of 90% or greater can be achieved for prostaglandins in general.[1]
Q2: Why is the pH of my sample important for this compound recovery?
The pH of the sample is critical for ensuring the efficient retention of this compound on the SPE sorbent. Prostaglandins are acidic compounds, and acidifying the sample to a pH of 3-4 ensures that they are in their neutral, protonated form. This increases their affinity for non-polar sorbents like C18. Failure to properly acidify the sample can lead to premature elution and low recovery.
Q3: Can the sample matrix affect my this compound recovery?
Yes, biological matrices such as urine and plasma can significantly interfere with the extraction process.[1] These interferences can be matrix-specific and affect the recovery of this compound. It is crucial to develop a robust SPE method that effectively removes these interferences while retaining the analyte of interest.
Q4: How stable is this compound in urine samples during storage and processing?
While this compound is more stable than its parent compound, PGE2, its stability can be affected by storage conditions.[2] It is recommended to store urine samples at -80°C for long-term stability. For short-term storage, 4°C is acceptable, but prolonged storage at room temperature should be avoided to prevent degradation. The pH of the urine can also change over time, especially at warmer temperatures, which can impact the extraction efficiency.[3]
Q5: What are the key differences between silica-based (e.g., C18) and polymer-based SPE sorbents for prostaglandin analysis?
Both silica-based and polymer-based sorbents are used for prostaglandin extraction. C18 (silica-based) is a traditional and widely used sorbent. Polymer-based sorbents often have a higher surface area, leading to greater sample capacity, and can be more stable over a wider pH range (1-14) compared to silica-based sorbents (pH 2-10).[4] However, the choice of sorbent should be optimized for the specific application, as both can yield good results.
Troubleshooting Guide for Low this compound Recovery
Low recovery of this compound is a common issue in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the potential causes.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery during SPE.
Quantitative Data Summary
The following table summarizes reported recovery rates for prostaglandins under various SPE conditions. Note that specific quantitative data for this compound under a wide range of conditions is limited in the literature.
| Analyte | Sorbent | Sample Matrix | Key Condition | Recovery Rate |
| This compound | C18 | Aqueous Standards | Optimized methanol-water elution | ~80% |
| Prostaglandins | C18 | Urine, Plasma | Addition of 1% formic acid to sample | ≥90% |
| PGE2 | C18 | Cell Culture Media | Optimized SPE protocol vs. manufacturer's | 181% increase |
| PGD2 | C18 | Cell Culture Media | Optimized SPE protocol vs. manufacturer's | 323% increase |
| Various | Polymer | Sperm | On-line SPE | 95.8-105.8% |
This table is a compilation of data from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for SPE of Urinary this compound
This protocol is a general guideline and may require optimization for specific sample types and laboratory conditions.
1. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify the urine to pH 3-4 with a dilute acid, such as 1% formic acid.
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 2 column volumes of methanol (B129727).
-
Equilibrate the cartridge by passing 2 column volumes of 0.05 N formic acid (pH 3).
-
Crucially, do not allow the cartridge to dry out after this step.
3. Sample Loading:
-
Slowly load the pre-treated urine sample onto the conditioned SPE cartridge. A flow rate of 1-2 mL/minute is recommended.
4. Washing:
-
Wash the cartridge with 2 x 500 µL of a weak solvent mixture, such as 0.05 N formic acid and acetonitrile (B52724) (3:1, v/v), to remove interferences.
-
Dry the column under a gentle vacuum for approximately 5 minutes.
5. Elution:
-
Elute the this compound from the cartridge with 2 x 500 µL of methanol into a clean collection tube.
6. Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for your analytical method (e.g., LC-MS/MS mobile phase).
PGE2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Prostaglandin E2 (PGE2) to its major urinary metabolite, this compound.
Caption: Metabolic pathway of PGE2 to its major urinary metabolite, this compound.
References
- 1. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine pH: the effects of time and temperature after collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Quality control measures for longitudinal PGE-M studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting longitudinal studies involving the measurement of Prostaglandin E Metabolite (PGE-M).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in longitudinal studies?
A1: Prostaglandin E2 (PGE2) is a key mediator in inflammatory processes and has been implicated in various diseases, including cancer.[1][2][3] However, PGE2 is unstable and rapidly metabolized in the body, making its direct measurement unreliable.[1][3] Its major urinary metabolite, this compound (Prostaglandin E Metabolite), is stable and provides a reliable index of systemic PGE2 production. In longitudinal studies, tracking this compound levels over time can help researchers understand disease progression, treatment response, and the impact of interventions aimed at reducing inflammation.
Q2: What are the most common methods for measuring this compound?
A2: The two most common methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a widely used immunoassay format, while LC-MS/MS is considered a more specific and sensitive method.
Q3: How should urine samples be collected and stored for longitudinal this compound analysis?
A3: Proper sample handling is critical for reliable longitudinal data. First morning urine voids are often recommended. Samples should be collected in clean containers and stored at -80°C until analysis to ensure stability. It is also important to minimize freeze-thaw cycles, as repeated freezing and thawing can affect analyte stability.
Q4: What are acceptable levels of variability in this compound assays?
A4: For immunoassays, intra-assay coefficients of variation (CVs) should generally be less than 10%, and inter-assay CVs should be less than 15%. These values indicate good precision and reproducibility of the assay. For LC-MS/MS, inter-day and intra-day coefficients of variation are often reported to be less than 5%.
Troubleshooting Guides
ELISA Assay Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay. |
| Improper reagent preparation or addition sequence. | Double-check the kit protocol for correct dilution factors and the order of reagent addition. | |
| Expired or improperly stored reagents. | Verify the expiration dates on all kit components and ensure they have been stored at the recommended temperature. | |
| Insufficient incubation time or incorrect temperature. | Ensure incubation steps are carried out for the specified duration and at the correct temperature as per the protocol. | |
| High Background | Insufficient washing. | Ensure all wells are completely filled and aspirated during each wash step. Consider using an automated plate washer for consistency. |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody by performing a titration. | |
| Cross-reactivity with other molecules in the sample. | Run appropriate controls to check for cross-reactivity. If necessary, consider sample purification. | |
| "Edge effects" due to inconsistent temperature across the plate. | Ensure the plate is sealed properly during incubations and placed in the center of the incubator to maintain a uniform temperature. | |
| High Variability (High CV%) | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent technique. Pipette samples and standards in duplicate or triplicate. |
| Incomplete mixing of reagents. | Gently mix all reagents thoroughly before use. | |
| Plate not washed uniformly. | Pay close attention to the washing steps to ensure uniformity across all wells. |
Longitudinal Study & Data Quality Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Shift in this compound values over time unrelated to biological changes (Batch Effects) | Variation in reagent lots. | If possible, use reagents from a single lot for the entire study. If not, validate each new lot and consider including bridging samples. |
| Changes in instrumentation or operators. | Maintain consistent instrument settings and have standardized operating procedures (SOPs) for all personnel. | |
| Samples analyzed in different batches over a long period. | Randomize samples from different time points across batches. Include quality control samples in each batch to monitor and correct for batch-to-batch variation. | |
| Participant Attrition | Loss of participants over the course of the study. | Maintain regular communication with participants, provide incentives, and address any concerns to maximize retention. |
| Inconsistent Data | Variations in sample collection or processing. | Implement and strictly follow standardized protocols for all aspects of sample handling and data collection. |
| Data entry errors. | Implement double data entry or other data verification procedures to minimize errors. |
Assay Performance & Validation Data
Table 1: Example ELISA Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Intra-Assay Precision (CV%) | < 10% | 5.8% |
| Inter-Assay Precision (CV%) | < 15% | < 15% |
| Spike Recovery | 80-120% | 94% to 101% |
| Linearity (r²) | > 0.99 | > 0.999 |
Table 2: this compound Stability in Urine
| Storage Condition | Duration | Analyte Stability |
| Room Temperature (25°C) | 6 days | Within 10% of initial value |
| Refrigerated (10°C) | 1 month | Within 10% of initial value |
| Freeze-Thaw Cycles | Up to 5 cycles | Within 10% of initial value |
Experimental Protocols
Protocol 1: Urinary this compound Measurement by LC-MS/MS
This protocol is a generalized summary based on common practices.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To a 500 µL aliquot of urine, add 20 µL of a deuterated internal standard (e.g., d4-PGE2).
-
Add 40 µL of 1 M citric acid to acidify the sample.
-
Add 5 µL of 10% BHT to prevent oxidation.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (B1210297) mixture (1:1, v/v).
-
Vortex the mixture for 1 minute and centrifuge to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction twice more, combining the organic phases.
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in 200 µL of a methanol/ammonium acetate buffer solution.
-
Inject a 10 µL volume onto the LC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., C18) and a gradient elution.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
Visualizations
Caption: General Experimental Workflow for Longitudinal this compound Studies.
Caption: Troubleshooting Logic for High Assay Variability.
Caption: Simplified PGE2 Metabolism Pathway.
References
- 1. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Methods for Adjusting for Confounders in PGE-M Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the statistical methods for adjusting for confounders in pharmacoepidemiologic studies involving Prostaglandin (B15479496) E Metabolite (PGE-M).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a significant biomarker in pharmacoepidemiologic research?
Prostaglandin E Metabolite (this compound), specifically the major urinary metabolite 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, serves as a reliable and non-invasive biomarker of systemic Prostaglandin E2 (PGE2) production.[1][2] PGE2 is a key mediator of inflammation and has been implicated in the development and progression of various cancers, including colorectal, breast, pancreatic, and gastric cancers.[1][3] Therefore, urinary this compound levels are frequently measured in pharmacoepidemiologic studies to assess the role of inflammation in disease and to evaluate the efficacy of anti-inflammatory interventions.
Q2: What are confounders in the context of this compound analysis, and why is it crucial to adjust for them?
Q3: What are the common confounders that need to be considered in observational studies of urinary this compound and disease?
Several lifestyle and demographic factors have been identified as potential confounders in studies involving urinary this compound. These include:
-
Age: Aging is associated with increased systemic inflammation and higher this compound levels.[7]
-
Body Mass Index (BMI): Obesity is a state of chronic low-grade inflammation and is correlated with elevated urinary this compound.[3][7]
-
Smoking Status: Smoking is a significant source of inflammation and has been shown to increase urinary this compound levels.[7]
-
Use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, including aspirin, inhibit the cyclooxygenase (COX) enzymes, thereby reducing PGE2 synthesis and urinary this compound levels.[1][7]
-
Dietary Factors: Certain dietary components can influence inflammatory processes.
-
Co-morbidities: Other inflammatory conditions can affect systemic PGE2 production.
Q4: What are the principal statistical methods to adjust for confounders in observational this compound analysis?
Standard statistical approaches to control for confounding in observational studies include stratification and multivariable regression analysis.[8]
-
Stratification: This method involves analyzing the association between this compound and the outcome within different strata or levels of the confounding variable (e.g., analyzing smokers and non-smokers separately). The Mantel-Haenszel method can then be used to combine the stratum-specific results.[8]
-
Multivariable Regression: This is a more common and flexible approach where the confounders are included as covariates in a regression model (e.g., logistic regression for binary outcomes like cancer presence/absence). This allows for the estimation of the association between this compound and the outcome while statistically holding the confounders constant.[1][8]
Q5: What is Mendelian Randomization (MR), and how can it be applied to this compound analysis to address confounding?
Mendelian Randomization (MR) is a powerful statistical method that uses genetic variants as instrumental variables (IVs) to infer the causal relationship between an exposure (like this compound levels) and an outcome, even in the presence of unmeasured confounding.[9][10] Since genetic variants are randomly assorted at conception, they are generally not associated with the lifestyle and environmental factors that typically confound observational studies.[10]
In the context of this compound, an MR study would use genetic variants, such as single nucleotide polymorphisms (SNPs), that are robustly associated with the biological pathway of PGE2 synthesis (e.g., variations in the PTGS2 gene encoding the COX-2 enzyme) to investigate the causal effect of systemically elevated PGE2 (proxied by this compound) on a disease.[11][12]
Troubleshooting Guides
Issue 1: Selecting Appropriate Genetic Instruments for MR Analysis of the PGE2 Pathway
Problem: Researchers are unsure which genetic variants to use as instrumental variables for an MR study of the PGE2 pathway.
Troubleshooting Steps:
-
Identify Key Genes: The primary target for genetic instruments is the PTGS2 gene, which encodes the COX-2 enzyme, a rate-limiting step in PGE2 synthesis.[11][12] Other genes in the prostaglandin synthesis and signaling pathway can also be considered.
-
Consult GWAS Catalogs: Utilize publicly available Genome-Wide Association Study (GWAS) catalogs to find SNPs that are strongly associated with the expression or activity of these genes (eQTLs or pQTLs) or with biomarkers of inflammation related to the PGE2 pathway.
-
Instrument Strength: Ensure the selected SNPs have a strong association with the exposure. This is typically assessed by the F-statistic, which should be greater than 10 to avoid weak instrument bias.[13]
-
Check for Pleiotropy: Verify that the selected SNPs do not have known associations with the outcome through pathways independent of the PGE2 pathway (horizontal pleiotropy). This can be checked using databases like PhenoScanner.
Issue 2: Dealing with Potential Pleiotropy in MR Analysis
Problem: The genetic instruments selected for the PGE2 pathway may have pleiotropic effects, violating a key assumption of MR and potentially biasing the results.
Troubleshooting Steps:
-
MR-Egger Regression: This method can detect and adjust for directional pleiotropy. It provides a formal test for pleiotropy through its intercept term.[14]
-
Weighted Median Estimator: This approach provides a consistent estimate of the causal effect if at least 50% of the genetic variants are valid instruments.
-
MR-PRESSO (Pleiotropy RESidual Sum and Outlier): This method can identify and remove outlier SNPs that are likely to be pleiotropic, providing a corrected causal estimate.
-
Sensitivity Analyses: Perform "leave-one-out" analyses, where the MR analysis is repeated, each time removing one SNP. This helps to identify if the overall result is driven by a single, potentially pleiotropic, variant.
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This protocol provides a general overview of the methodology for measuring urinary this compound.
-
Sample Collection and Storage: Collect spot urine samples and store them at -80°C until analysis.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Spike samples with a known amount of deuterated internal standard (e.g., d6-PGE-M) to account for analytical variability.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography (LC) system to separate this compound from other urinary components.
-
Employ a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification of this compound and its internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard.
-
Determine the concentration of this compound by comparing this ratio to a standard curve.
-
Normalize this compound concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution. A detailed method for creatinine quantification by LC-MS/MS is also available.
-
Data Presentation
Table 1: Comparison of Statistical Methods for Confounder Adjustment in this compound Analysis
| Method | Description | Advantages | Disadvantages |
| Stratification | Analysis within subgroups of the confounder. | Simple to implement and understand. | Becomes impractical with multiple confounders. |
| Multivariable Regression | Includes confounders as covariates in a statistical model. | Can adjust for multiple confounders simultaneously; flexible. | Requires accurate measurement of all important confounders; susceptible to residual confounding from unmeasured factors. |
| Mendelian Randomization (MR) | Uses genetic variants as instrumental variables for PGE2 pathway activity. | Less susceptible to confounding by lifestyle and environmental factors; can infer causality. | Requires valid genetic instruments; susceptible to pleiotropy; may have low statistical power if instruments are weak. |
Visualizations
Diagram 1: Confounding in Observational this compound Studies
A diagram illustrating how a confounder can bias the observed association between urinary this compound and a disease outcome.
Diagram 2: Mendelian Randomization Workflow for this compound Analysis
A workflow diagram for a two-sample Mendelian Randomization study investigating the causal role of the PGE2 pathway in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. MendelianRandomization: an R package for performing Mendelian randomization analyses using summarized data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. youtube.com [youtube.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Association between cyclooxygenase-2 (COX-2) 8473 T > C polymorphism and cancer risk: a meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 (cox-2) and the inflammogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bidirectional two-sample Mendelian randomization analysis reveals a causal effect of interleukin-18 levels on postherpetic neuralgia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [bia.unibz.it]
- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
Inter-assay vs intra-assay variability in PGE-M ELISA kits.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Prostaglandin (B15479496) E Metabolite (PGE-M) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the difference between intra-assay and inter-assay variability?
A1:
-
Intra-assay precision refers to the reproducibility of results within a single ELISA plate run. It is a measure of the variation between replicate wells of the same sample on the same plate. A low intra-assay coefficient of variation (%CV) indicates good pipetting technique and consistency in reagent addition and washing steps.
-
Inter-assay precision assesses the reproducibility of results between different ELISA plate runs, often performed on different days or by different operators. It accounts for variability arising from differences in reagent preparation, incubation times, and temperature between assays. A low inter-assay %CV demonstrates the robustness and long-term reliability of the assay.[1]
Q2: What are acceptable ranges for intra-assay and inter-assay variability?
A2: Generally, for ELISA kits, an intra-assay CV of <10% and an inter-assay CV of <15-20% are considered acceptable, though specific regulatory requirements may vary.[1][2] Always refer to the kit-specific documentation for the expected performance data.
Q3: How can I minimize variability in my this compound ELISA results?
A3: Minimizing variability requires careful attention to detail throughout the experimental protocol. Key areas to focus on include:
-
Consistent Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well.
-
Thorough Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before addition to the plate.
-
Temperature Control: Bring all reagents to room temperature before use and perform incubations at the temperature specified in the protocol.[3]
-
Consistent Washing: Use a consistent and thorough washing technique for all wells to remove unbound reagents. Automated plate washers should be properly maintained and calibrated.[1]
-
Preventing Evaporation: Use plate sealers during incubation steps to prevent evaporation, especially from the outer wells ("edge effects").
Troubleshooting Guides
High variability is a common issue encountered during ELISA experiments. The following guides provide potential causes and solutions for high intra-assay and inter-assay CVs.
High Intra-Assay Variability (>10%)
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use consistent pipetting technique for all wells. Avoid introducing bubbles into the wells. |
| Improper Mixing of Reagents | Thoroughly mix all reagents before use. Ensure reconstituted standards are fully dissolved and homogenous. |
| Inconsistent Plate Washing | Ensure all wells are washed equally and thoroughly. Check automated plate washers for clogged or malfunctioning dispensing heads. |
| Contamination | Use fresh pipette tips for each standard and sample. Avoid cross-contamination between wells. |
| Edge Effects | Use a plate sealer during incubations. Avoid using the outer wells if edge effects are a persistent issue. |
| Bubbles in Wells | Inspect the plate for bubbles before reading. If present, gently pop them with a clean pipette tip. |
High Inter-Assay Variability (>15%)
| Potential Cause | Recommended Solution |
| Inconsistent Protocol Execution | Adhere strictly to the same protocol for each assay run, including incubation times and temperatures. |
| Reagent Variability | Use reagents from the same kit lot for all assays being compared. Prepare fresh working solutions of reagents for each assay. |
| Storage of Reagents | Store all kit components at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Instrument Variation | Ensure the plate reader is properly calibrated and maintained. Use the same instrument and settings for all assays. |
| Operator Variation | If multiple operators are running the assay, ensure they are all following the exact same procedure. |
Quantitative Data on Assay Precision
The following tables summarize the intra-assay and inter-assay precision for various Prostaglandin E2 (PGE2) and related ELISA kits, as reported by the manufacturers. This data can serve as a general reference for expected performance.
Table 1: Intra-Assay Precision
| Kit Name | Sample Type | Mean (pg/mL) | Standard Deviation | CV% |
| Prostaglandin E2 Parameter Assay Kit | Cell Culture Supernates, Plasma, Serum, Urine | 234 | 21 | 9.0 |
| 895 | 45 | 5.0 | ||
| 1456 | 89 | 6.1 | ||
| Human Prostaglandin E2 ELISA Kit | - | 1,000 | - | 9.3 |
| 500 | - | 9.8 | ||
| 125 | - | 15.9 | ||
| Prostaglandin E ELISA Kit - Monoclonal | - | 1,000 | - | 4.2 |
| 500 | - | 3.9 | ||
| 250 | - | 3.8 | ||
| 125 | - | 3.7 | ||
| 62.5 | - | 6.6 | ||
| 31.3 | - | 7.8 | ||
| 15.6 | - | 10.1 | ||
| 7.8 | - | 30.4 | ||
| PGE1 ELISA Kit | - | - | - | <8% |
Data extracted from manufacturer datasheets.
Table 2: Inter-Assay Precision
| Kit Name | Sample Type | Mean (pg/mL) | Standard Deviation | CV% |
| Prostaglandin E2 Parameter Assay Kit | Cell Culture Supernates, Plasma, Serum, Urine | 253 | 33 | 12.9 |
| 835 | 82 | 9.9 | ||
| 1331 | 120 | 9.0 | ||
| Human Prostaglandin E2 ELISA Kit | - | 1,000 | - | 9.3 |
| 500 | - | 9.8 | ||
| 125 | - | 15.9 | ||
| Prostaglandin E ELISA Kit - Monoclonal | - | 1,000 | - | 12.4 |
| 500 | - | 6.4 | ||
| 250 | - | 7.8 | ||
| 125 | - | 11.6 | ||
| 62.5 | - | 15.5 | ||
| 31.3 | - | 15.0 | ||
| 15.6 | - | 20.9 | ||
| 7.8 | - | 35.0 | ||
| PGE1 ELISA Kit | - | - | - | <10% |
Data extracted from manufacturer datasheets.
Experimental Protocols & Workflows
General this compound ELISA Protocol (Competitive Assay)
This is a generalized protocol for a competitive ELISA, which is a common format for this compound kits. Always refer to the specific kit insert for detailed instructions.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Pipette standards and samples into the appropriate wells of the microplate.
-
Tracer/Conjugate Addition: Add the this compound tracer (e.g., conjugated to HRP or AP) to each well.
-
Antibody Addition: Add the specific anti-PGE-M antibody to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature. During this step, the this compound in the sample competes with the tracer for binding to the limited amount of antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will catalyze a color change.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Plate: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of this compound in the sample.
Sample Preparation for this compound Analysis
Proper sample collection and preparation are crucial for accurate results.
-
Urine: Generally, urine samples can be used directly after appropriate dilution.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin). It is often recommended to add an inhibitor of prostaglandin synthesis, such as indomethacin (B1671933), immediately after collection. Plasma samples may require purification (e.g., solid-phase extraction) to remove interfering substances.
-
Serum: Allow blood to clot at room temperature before centrifugation. As with plasma, the addition of indomethacin is recommended. Serum may also require purification.
-
Tissue Homogenates: Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize the tissue in a suitable buffer containing an inhibitor like indomethacin.
-
Cell Culture Supernatants: These can often be assayed directly, but may require dilution.
All samples should be stored at -80°C if not assayed immediately to prevent degradation of this compound.
Visualizations
Caption: Troubleshooting logic for high ELISA coefficient of variation.
Caption: General workflow for a competitive this compound ELISA.
References
Validation & Comparative
Urinary PGE-M: A Non-Invasive Biomarker for Tissue-Specific COX-2 Activity
A Comparative Guide for Researchers and Drug Development Professionals
The enzyme cyclooxygenase-2 (COX-2) is a critical mediator of inflammation and is overexpressed in numerous pathological conditions, including a variety of cancers.[1] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is subsequently converted to prostaglandin E2 (PGE2), a key signaling molecule that promotes cell proliferation, angiogenesis, and immune suppression.[2][3] Due to its role in disease pathogenesis, COX-2 is a significant target for therapeutic intervention.
Assessing COX-2 activity in vivo is crucial for diagnosing disease, monitoring progression, and evaluating the efficacy of targeted therapies. While direct tissue biopsy provides a localized measure of COX-2 expression, it is invasive and subject to sampling errors.[4] A systemic, non-invasive biomarker is therefore highly desirable. PGE2 is unstable and rapidly metabolized in the body, making its direct measurement unreliable.[1] However, its major, stable urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), can be accurately quantified in urine and serves as a reliable index of systemic PGE2 production.[1][2][5] This guide provides a comprehensive comparison of urinary this compound with tissue-specific COX-2 expression, supported by experimental data and detailed protocols.
The COX-2 Signaling Pathway
The enzymatic cascade beginning with arachidonic acid and culminating in the stable urinary metabolite this compound is initiated by COX enzymes. In inflammatory and cancerous tissues, the inducible COX-2 isoform is the predominant source of PGE2. This PGE2 is then metabolized systemically and excreted in the urine as this compound.
Quantitative Correlation Data
The correlation between urinary prostanoid levels and localized tissue COX-2 expression provides the strongest evidence for this compound's utility as a biomarker. Furthermore, the significant reduction in urinary this compound following administration of selective COX-2 inhibitors offers powerful indirect proof of this relationship.
Direct Correlation of Urinary Prostanoids with Tissue COX-2
Direct measurement of both urinary prostanoids and tissue COX-2 in the same subjects allows for robust correlation analysis. A study in postmenopausal women with recurrent urinary tract infections (rUTI) demonstrated a strong positive association between urinary PGE2 levels and COX-2 expression in urothelial cells from bladder biopsies.[6]
| Tissue/Condition | Subjects | Biomarker Correlation | Correlation Metric (Value) | P-Value | Reference |
| Bladder Urothelium (rUTI) | Postmenopausal Women | Urinary PGE2 vs. % of COX-2-positive urothelial cells | Spearman's (rS) = 0.8818 | 0.0007 | [6] |
Pharmacodynamic Response to Selective COX-2 Inhibition
The administration of selective COX-2 inhibitors, such as celecoxib, has been shown to dramatically reduce urinary this compound levels across various patient populations. This demonstrates that a majority of systemic PGE2, reflected by urinary this compound, is derived from COX-2 activity.[1][7]
| Condition | Treatment | Effect on Urinary this compound | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Celecoxib (400 mg bid, 5-7 days) | ↓ 51% in men, ↓ 43% in women (p<0.001) | [7] |
| Rectal Cancer | Celecoxib | Significant decrease (p=0.009) | [8] |
| Current Smokers | Celecoxib | Significant suppression | [9] |
Urinary this compound as a Risk Biomarker for COX-2-Driven Diseases
Numerous prospective studies have linked elevated baseline urinary this compound levels with an increased risk of developing diseases known for COX-2 overexpression, further cementing its role as a relevant systemic biomarker.
| Disease | Finding | Metric (Comparison) | P-Value (for trend) | Reference |
| Pancreatic Cancer | Increased risk with higher this compound levels | Adjusted OR: 1.94 (Q4 vs Q1) | 0.054 | [10] |
| Colorectal Adenoma | Increased risk with higher this compound levels | High-risk adenomas more likely | <0.05 | [11] |
| Breast Cancer (Postmenopausal) | Potential association with increased risk | Increasing quartiles associated with risk | - | [1] |
Experimental Protocols
Standardized and validated methodologies are essential for the accurate quantification of urinary this compound and tissue COX-2.
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This method, based on liquid chromatography-tandem mass spectrometry, is the gold standard for accurately measuring this compound levels.[7][10]
-
Sample Preparation: A known amount (e.g., 2 ng) of a deuterated internal standard (e.g., d6-PGE-M) is added to a urine sample (e.g., 0.75 mL).
-
Acidification: The sample is acidified to pH 3 with HCl.
-
Derivatization: Endogenous this compound is converted to a more stable O-methyloxime derivative by treatment with methoxyamine HCl. This step enhances chromatographic performance and detection sensitivity.
-
Solid-Phase Extraction (SPE): The derivatized sample is loaded onto a C18 Sep-Pak cartridge for purification. Interfering substances are washed away, and the methoximated this compound is eluted with a solvent like ethyl acetate.
-
LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. The analyte is separated chromatographically and then detected by a mass spectrometer operating in the selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity.
-
Quantification: The concentration of endogenous this compound is calculated based on the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Quantification of Tissue COX-2 by Immunohistochemistry (IHC)
IHC allows for the visualization and quantification of COX-2 protein expression within the cellular context of tissue biopsies.[6]
-
Tissue Preparation: Bladder biopsy tissues are fixed (e.g., in formalin) and embedded in paraffin. Sections (e.g., 5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer) under heat to unmask the antigenic epitopes.
-
Blocking: Non-specific antibody binding is blocked using a solution like goat serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.
-
Counterstaining & Mounting: Cell nuclei are stained with a counterstain like DAPI. Slides are then mounted with an appropriate mounting medium.
-
Imaging & Analysis: Slides are imaged using a confocal or fluorescence microscope. The percentage of COX-2 positive cells is determined by counting the number of cells expressing COX-2 relative to the total number of cells (identified by DAPI staining) across multiple high-power fields.
Comparison with Alternative Biomarkers
Urinary this compound offers distinct advantages over other biomarkers used to assess inflammation or disease activity. Its primary strength lies in its non-invasive nature and its direct link to the COX-2 pathway.
| Biomarker | Method | Invasiveness | Measures Systemic vs. Local | Specificity for COX-2 Pathway | Key Advantage | Key Disadvantage |
| Urinary this compound | LC-MS/MS on Urine | Non-Invasive | Systemic | High (Reflects PGE2 production) | Non-invasive, pharmacodynamic marker | Reflects total systemic production, not just from one tissue |
| Tissue COX-2 Expression | IHC/Biopsy | Highly Invasive | Local | Direct | Provides tissue-specific, cellular data | Invasive, risk of complications, sampling error |
| C-Reactive Protein (CRP) | Immunoassay on Serum | Minimally Invasive | Systemic | Low (General inflammation) | Widely available, standardized | Lacks specificity for COX-2 or any single pathway |
| Fecal Calprotectin | ELISA on Stool | Non-Invasive | Local (Gut) | Low (Neutrophilic inflammation) | Good for GI-specific inflammation | Only relevant for gastrointestinal diseases |
Conclusion
The available evidence strongly supports the use of urinary this compound as a reliable, non-invasive biomarker of systemic COX-2 activity. The direct correlation observed between urinary prostanoids and tissue-specific COX-2 expression, combined with the profound and rapid reduction of urinary this compound by selective COX-2 inhibitors, validates its utility.[6][7] For researchers and drug development professionals, urinary this compound serves as an invaluable tool for patient stratification, as a pharmacodynamic endpoint to confirm target engagement of COX-2 inhibitors in clinical trials, and as a potential prognostic biomarker for COX-2-driven diseases.[7][10] Its non-invasive nature allows for simple, longitudinal monitoring that is not feasible with tissue biopsies.
References
- 1. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. life-science-alliance.org [life-science-alliance.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Urine this compound: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Zileuton and Celecoxib on Urinary LTE4 and this compound Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation between Metabolite of Prostaglandin E2 and the incidence of colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary PGE-M and Plasma PGE2 as Inflammation Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key biomarkers used to assess inflammation: urinary 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), the major urinary metabolite of prostaglandin (B15479496) E2, and its parent compound, plasma prostaglandin E2 (PGE2). Understanding the distinct characteristics, advantages, and limitations of each is crucial for selecting the appropriate biomarker for research and clinical applications.
Introduction to PGE2 and its Metabolite, this compound
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, playing a pivotal role in processes such as vasodilation, fever, and pain. It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] However, PGE2 is notoriously unstable in circulation, with a very short half-life, making its direct measurement in plasma a significant challenge.[1][2]
Upon its release, PGE2 is rapidly metabolized in the lungs and other tissues into several byproducts.[1][2] The most abundant and stable of these is this compound, which is then excreted in the urine.[2][3] Consequently, the quantification of urinary this compound has emerged as a reliable and non-invasive method to assess systemic, time-averaged PGE2 production.[2][3]
Biochemical Pathway
The synthesis of PGE2 and its subsequent metabolism to urinary this compound is a multi-step enzymatic process. The following diagram illustrates this key signaling pathway.
Comparative Analysis: Urinary this compound vs. Plasma PGE2
The choice between measuring urinary this compound and plasma PGE2 depends on the specific research question, available resources, and the desired balance between logistical feasibility and the type of information sought. The following table summarizes the key characteristics of each biomarker.
| Feature | Urinary this compound | Plasma PGE2 |
| Biological Stability | High; stable metabolite allowing for reliable quantification.[3] | Low; rapidly metabolized in circulation, leading to a very short half-life.[1][2] |
| Sample Collection | Non-invasive and straightforward (urine sample). | Invasive (blood draw required). |
| Representation | Reflects systemic, time-averaged PGE2 production.[2][3] | Represents a snapshot of PGE2 levels at a specific moment. |
| Variability | Less susceptible to short-term fluctuations. | Prone to significant and rapid fluctuations. |
| Clinical Utility | Increasingly used in clinical studies of cancer and inflammatory diseases.[3][4][5][6][7] | Limited clinical use due to instability and measurement challenges. |
| Analytical Methods | LC-MS/MS, ELISA, RIA.[8][9] | LC-MS/MS, ELISA, RIA.[10][11] |
Performance Characteristics
While a direct head-to-head comparison of sensitivity and specificity across a wide range of inflammatory conditions is not extensively documented in a single study, the existing literature allows for a qualitative assessment.
| Performance Metric | Urinary this compound | Plasma PGE2 |
| Sensitivity | Good sensitivity for detecting systemic inflammation and has been associated with cancer risk and progression.[3][4][5][6][7] | Potentially high sensitivity for acute, localized inflammation if sampled at the right time and location, but generally low for systemic inflammation due to rapid clearance. |
| Specificity | Can be influenced by factors such as smoking, age, and obesity, which can also modulate inflammation.[4] | Can be highly specific to the site of inflammation if sampled locally, but systemic levels are often too low and transient to be specific. |
| Reliability | High reliability due to sample stability and non-invasive collection. | Low reliability for systemic assessment due to instability and potential for ex vivo production during sample handling. |
Experimental Protocols
Detailed methodologies are critical for obtaining accurate and reproducible results. Below are representative protocols for the analysis of urinary this compound by ELISA and plasma PGE2 by LC-MS/MS.
Protocol 1: Urinary this compound Measurement by Competitive ELISA
This protocol is a generalized procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary based on the commercial kit used.
-
Sample Collection and Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
To prevent degradation, it is recommended to process the sample shortly after collection or store it at -80°C.
-
Centrifuge the urine sample to remove any particulate matter.
-
Urinary creatinine (B1669602) measurement is essential for normalizing this compound levels to account for variations in urine dilution.
-
-
Assay Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of the urine samples.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.
-
Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the this compound concentration to the urinary creatinine concentration.
-
Protocol 2: Plasma PGE2 Measurement by LC-MS/MS
This protocol provides a general workflow for the quantification of PGE2 in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood on ice and centrifuge at a low speed to separate the plasma.
-
Promptly freeze the plasma at -80°C to minimize ex vivo PGE2 formation and degradation.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw the plasma samples on ice.
-
Add an internal standard (e.g., deuterated PGE2) to each sample for accurate quantification.
-
Acidify the plasma samples to protonate the PGE2.
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the PGE2. This typically involves conditioning an SPE cartridge, loading the sample, washing the cartridge, and eluting the PGE2 with an organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate PGE2 from other components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify PGE2 using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both PGE2 and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for PGE2 and the internal standard.
-
Calculate the ratio of the PGE2 peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of PGE2 in the plasma samples by interpolating from the calibration curve.
-
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing urinary this compound and plasma PGE2 as inflammation biomarkers.
Conclusion
Both urinary this compound and plasma PGE2 provide valuable information regarding the COX pathway and inflammation. However, for assessing systemic and chronic inflammation, urinary this compound is the superior biomarker due to its stability, non-invasive collection, and its reflection of time-averaged PGE2 production.[2][3] Plasma PGE2, while a direct measure of the active inflammatory mediator, is hampered by its inherent instability and the logistical challenges of its accurate measurement. Its utility is likely limited to specific research contexts where a snapshot of acute, localized inflammation is the primary interest. For most longitudinal and large-scale clinical studies, urinary this compound offers a more robust and practical approach to monitoring inflammation.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. oatext.com [oatext.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Urinary PGE-M: A Promising Predictive Biomarker for Colorectal Cancer Risk
For Immediate Release
A growing body of evidence supports the validation of urinary prostaglandin (B15479496) E metabolite (PGE-M), a key indicator of systemic prostaglandin E2 (PGE2) production, as a non-invasive predictive biomarker for an elevated risk of developing colorectal cancer (CRC). This guide provides a comprehensive comparison of urinary this compound with other established and emerging CRC screening modalities, supported by experimental data, for researchers, scientists, and drug development professionals.
Performance Characteristics of this compound and Alternative Biomarkers
Urinary this compound has demonstrated significant potential in identifying individuals at higher risk for colorectal neoplasia, particularly advanced adenomas. Below is a comparative summary of its performance against other common screening methods.
| Biomarker/Test | Sample Type | Sensitivity for Advanced Adenoma | Specificity for Advanced Adenoma | Sensitivity for CRC | Specificity for CRC |
| Urinary this compound | Urine | ~25-88%[1] | ~53%[1] | High-risk association | Not explicitly defined for CRC screening |
| Fecal Immunochemical Test (FIT) | Stool | ~23.8% - 40%[2][3] | ~95-97%[2] | ~73.8% - 91%[2] | ~91-95%[2] |
| Plasma Methylated SEPT9 | Blood (Plasma) | ~30.8% - 35.9%[4] | ~90.1% - 94.8%[4] | ~68.2% - 85.6%[4][5] | ~84.8% - 92.1%[4][5] |
Note: Performance characteristics can vary based on the specific assay, cutoff values, and patient population. The data presented is a synthesis from multiple studies. A direct head-to-head comparison in the same large-scale screening population is not yet widely available. One study comparing urinary this compound to FIT in patients with ulcerative colitis found that FIT had a higher area under the curve (AUC) for predicting endoscopic remission (0.862 vs. 0.644)[6].
The Biological Basis: PGE2 Signaling in Colorectal Carcinogenesis
Prostaglandin E2 (PGE2) plays a crucial role in the development and progression of colorectal cancer. It is produced from arachidonic acid by the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in colorectal tumors. PGE2 exerts its effects by binding to its G-protein coupled receptors, EP1-4, on both cancer cells and cells within the tumor microenvironment. This binding triggers downstream signaling cascades that promote cell proliferation, angiogenesis, invasion, and suppression of the anti-tumor immune response. Urinary this compound is a stable metabolite of PGE2, and its levels reflect the systemic production of PGE2, thus serving as a valuable biomarker for CRC risk.
Experimental Protocols
Accurate and reproducible measurement of urinary this compound is critical for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Urinary this compound Measurement by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity.
1. Sample Preparation:
-
Aliquots of urine (typically 0.5-1 mL) are thawed.
-
An internal standard (e.g., deuterated this compound) is added to each sample for accurate quantification.
-
The samples are acidified (e.g., with HCl to pH 3).
-
This compound is often converted to a more stable derivative, such as an O-methyloxime derivative, by treatment with a reagent like methoxyamine HCl[7].
-
The derivatized this compound is then extracted using solid-phase extraction (SPE) with a C18 cartridge[7].
-
The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC system.
2. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.
-
The eluent is introduced into a tandem mass spectrometer.
-
Quantification is performed using selected reaction monitoring (SRM) in negative ion mode, monitoring the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard[7].
3. Data Analysis:
-
The concentration of this compound in the urine sample is calculated from the ratio of the peak area of the analyte to that of the internal standard.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution and are expressed as ng/mg creatinine[8].
Urinary this compound Measurement by ELISA
ELISA provides a higher-throughput and more accessible alternative to LC-MS/MS, though it may have different sensitivity and specificity profiles.
1. Principle:
-
This is a competitive immunoassay. This compound in the sample or standard competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody.
2. Procedure (General Outline):
-
Sample Preparation: Urine samples may require dilution with the provided assay buffer. Some kits may involve a derivatization step to convert all major PGE2 metabolites into a single, stable derivative that is recognized by the antibody[9].
-
Assay Plate Preparation: A 96-well microplate is pre-coated with an antibody (e.g., goat anti-mouse IgG).
-
Competitive Binding: Standards and prepared urine samples are added to the wells, followed by the addition of a this compound-enzyme conjugate (e.g., this compound-acetylcholinesterase) and a specific monoclonal antibody to this compound. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405-420 nm).
-
Calculation: The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of this compound. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
3. Key Considerations for ELISA:
-
It is crucial to validate the specificity of the antibody and check for cross-reactivity with other related metabolites[10].
-
The assay range and sensitivity should be appropriate for the expected concentrations of this compound in urine[9].
-
Intra- and inter-assay variability should be assessed to ensure the reproducibility of the results.
Conclusion
Urinary this compound is a validated, non-invasive biomarker with significant potential for predicting the risk of developing colorectal cancer, particularly advanced adenomas. While LC-MS/MS provides the most accurate quantification, ELISA offers a high-throughput alternative. Further large-scale, head-to-head comparative studies with other screening modalities like FIT and emerging blood-based biomarkers are warranted to fully establish its clinical utility in CRC risk stratification and prevention strategies. The strong biological rationale for the role of PGE2 in colorectal carcinogenesis underscores the importance of continued research into this compound as a key biomarker in this field.
References
- 1. Urinary this compound in Colorectal Cancer: Predicting More than Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance Characteristics of Fecal Immunochemical Tests for Colorectal Cancer and Advanced Adenomatous Polyps: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Adenoma Detection on the Benefit of Faecal Testing versus Colonoscopy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance Comparison Between Plasma and Stool Methylated SEPT9 Tests for Detecting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advance in plasma SEPT9 gene methylation assay for colorectal cancer early detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E-major urinary metabolite versus fecal immunochemical occult blood test as a biomarker for patient with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
The Superiority of PGE-M as a Cancer Biomarker: A Comparative Guide to Urinary Eicosanoid Metabolites
For researchers, scientists, and drug development professionals, the quest for reliable and non-invasive biomarkers is paramount in the fight against cancer. Among the myriad of candidates, urinary eicosanoid metabolites, products of inflammatory pathways often hijacked by tumors, have shown considerable promise. This guide provides an objective comparison of prostaglandin (B15479496) E metabolite (PGE-M) with other key urinary eicosanoid metabolites in cancer studies, supported by experimental data and detailed methodologies.
Prostaglandin E2 (PGE2), a key inflammatory mediator, is increasingly recognized for its multifaceted role in tumor progression, including promoting cell proliferation, angiogenesis, and suppressing anti-tumor immunity.[1][2][3] However, PGE2 itself is unstable and cannot be reliably measured in circulation.[4] Its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (this compound), is stable and provides a reliable index of systemic PGE2 production.[5][6] This has positioned this compound as a leading biomarker candidate in oncology.
Comparative Performance of Urinary Eicosanoid Metabolites
Extensive research has demonstrated a strong association between elevated urinary this compound levels and an increased risk and poorer prognosis for a variety of cancers, including colorectal, breast, pancreatic, lung, and head and neck cancers.[5][6][7][8][9] While data on other urinary eicosanoid metabolites as cancer biomarkers is less extensive, some studies have explored their potential. The following table summarizes the available quantitative data for this compound and other notable urinary eicosanoid metabolites in cancer studies.
| Metabolite | Cancer Type(s) | Key Findings | Odds Ratio (OR) / Hazard Ratio (HR) / Other Metrics | Reference(s) |
| This compound | Colorectal Cancer | Associated with increased risk of colorectal adenoma and cancer. | OR for highest vs. lowest quartile: up to 5.6 for colorectal cancer. | [5] |
| Breast Cancer | Positively associated with risk and metastasis in postmenopausal women. | Significantly elevated in patients with lung and/or liver metastases. | [5] | |
| Pancreatic Cancer | Increased risk observed with higher urinary levels. | Adjusted OR for highest vs. lowest quartile: 1.94 (95% CI: 1.07–3.51). | [7] | |
| Lung Adenocarcinoma | Significantly elevated levels in patients; correlated with advanced stage. | Sensitivity: 70.4%, Specificity: 67.7% at a 14.9 µg/g∙Cr cutoff. | [10] | |
| Head and Neck Squamous Cell Carcinoma | High levels associated with increased risk of death. | HR for high vs. low levels: 9.54 (95% CI: 1.17, 77.7). | [6] | |
| Tetranor-PGDM | General | Reflects biosynthesis of Prostaglandin D2 (PGD2). | More abundant in human urine than other PGD2 metabolites. | [11] |
| 11β-PGF2α & 2,3-dinor-11β-PGF2α | Mast Cell Disorders | Used to assess mast cell activation. | Elevated levels are not specific for systemic mast cell disease. | [12][13] |
| Thromboxane Metabolites (e.g., 2,3-dinor-TXB2) | Smoking-related studies | Significant decrease upon smoking cessation. | - | [14] |
| Leukotriene E4 (LTE4) | Smoking-related studies | Significant decrease upon smoking cessation. | - | [14] |
Note: Direct comparative studies evaluating the sensitivity and specificity of a broad panel of urinary eicosanoid metabolites for various cancers are limited. The majority of research has focused on the utility of this compound.
Signaling Pathways and Experimental Workflow
To understand the significance of these metabolites, it is crucial to visualize their biological context and the methods used for their detection.
Prostaglandin E2 (PGE2) Signaling Pathway in Cancer
Prostaglandin E2 exerts its pro-tumorigenic effects by binding to four G-protein coupled receptors (EP1-4), which in turn activate various downstream signaling pathways that promote cell proliferation, migration, invasion, and angiogenesis, while inhibiting apoptosis and anti-tumor immunity.
Caption: PGE2 signaling pathways in cancer.
Experimental Workflow for Urinary Eicosanoid Analysis
The gold standard for the quantitative analysis of urinary eicosanoid metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes.
Caption: Workflow for urinary eicosanoid analysis.
Detailed Experimental Protocols
A robust and reproducible analytical method is critical for obtaining reliable biomarker data. Below is a generalized protocol for the analysis of urinary eicosanoid metabolites using LC-MS/MS, based on common practices in the field.[15][16]
Urine Sample Collection and Storage
-
Collection: For quantitative analysis, 24-hour urine collection is often preferred, though first-morning or random spot urine samples are also used.[17][18][19][20]
-
Patient Preparation: Patients should ideally avoid aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours prior to and during collection, as these can suppress prostaglandin production.[17][21]
-
Storage: Immediately after collection, urine samples should be aliquoted and frozen at -80°C to prevent degradation of the metabolites.[16]
Sample Preparation (Solid Phase Extraction - SPE)
-
Thawing and Centrifugation: Thaw urine samples on ice and centrifuge to remove any particulate matter.
-
Internal Standard Spiking: Add a mixture of deuterated internal standards for each target analyte to the urine sample. This is crucial for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.
-
Acidification: Acidify the urine sample (e.g., with acetic acid) to a pH of approximately 4.0 to ensure the analytes are in a non-ionized form for efficient extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the eicosanoid metabolites from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for the separation of eicosanoid metabolites.
-
Mobile Phases: A gradient elution is employed using two mobile phases, typically water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) as mobile phase A, and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration as mobile phase B.
-
Gradient: The gradient starts with a high percentage of aqueous mobile phase and gradually increases the percentage of the organic mobile phase to elute the analytes based on their polarity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of eicosanoids.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole for detection. This highly selective process minimizes interferences and enhances sensitivity.
-
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated using a series of known concentrations of analytical standards spiked with the internal standards.
-
Quantification: The concentration of each eicosanoid metabolite in the urine sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Normalization: To account for variations in urine dilution, the final concentration of each metabolite is typically normalized to the urinary creatinine (B1669602) concentration and expressed as ng/mg creatinine or a similar unit.
Conclusion
The available evidence strongly supports urinary this compound as a promising non-invasive biomarker for the risk assessment and prognosis of several major cancers. Its stability and direct correlation with systemic PGE2 production make it a robust candidate for clinical applications. While other urinary eicosanoid metabolites, such as those derived from PGD2 and thromboxanes, are also detectable and may hold diagnostic value, the current body of research overwhelmingly favors this compound. Future studies employing comprehensive eicosanoid profiling in large, well-characterized cancer cohorts are needed to fully elucidate the comparative performance of these metabolites and to identify potential multi-marker panels for enhanced diagnostic and prognostic accuracy. The standardized and validated LC-MS/MS methodologies outlined in this guide are essential for ensuring the quality and comparability of data in these future investigations.
References
- 1. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. Cooperation between Prostaglandin E2 and Epidermal Growth Factor Receptor in Cancer Progression: A Dual Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary this compound levels and risk of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Levels of Urinary Prostaglandin E Metabolite Indicate a Poor Prognosis in Ever Smoker Head and Neck Squamous Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary this compound: a promising cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. MCAS, urine PG D2, 2,3-dinor-11beta-prostaglandin F2 alpha [aaaai.org]
- 13. menu.labmed.uw.edu [menu.labmed.uw.edu]
- 14. Analysis of Urinary Eicosanoids by LC-MS/MS Reveals Alterations in the Metabolic Profile after Smoking Cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interscienceinstitute.com [interscienceinstitute.com]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. Prostaglandin D2, Urine | HNL Lab Medicine [hnl.com]
- 20. tdlpathology.com [tdlpathology.com]
- 21. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
PGE-M vs. F2-Isoprostanes: A Comparative Guide to Biomarkers of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of oxidative stress is critical in understanding disease pathogenesis and developing effective therapeutic interventions. Among the numerous biomarkers available, prostaglandin (B15479496) E2 metabolite (PGE-M) and F2-isoprostanes are two prominent eicosanoids derived from arachidonic acid that are often utilized. This guide provides an objective comparison of this compound and F2-isoprostanes as biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate marker for their studies.
At a Glance: Key Differences
While both molecules originate from arachidonic acid, their formation pathways and what they primarily represent are distinct. F2-isoprostanes are considered a direct and specific marker of lipid peroxidation caused by free radical-induced oxidative stress. In contrast, this compound is a downstream metabolite of PGE2, which is synthesized via the cyclooxygenase (COX) enzymatic pathway and is more closely associated with inflammation.
Quantitative Data Comparison
The following table summarizes the key characteristics and performance metrics of this compound and F2-isoprostanes as biomarkers.
| Feature | This compound (Prostaglandin E2 Metabolite) | F2-Isoprostanes |
| Primary Indication | Inflammation, COX enzyme activity | Oxidative Stress, specifically lipid peroxidation |
| Formation Pathway | Enzymatic (Cyclooxygenase - COX-1/COX-2) | Non-enzymatic (Free radical-catalyzed peroxidation) |
| Specificity for Oxidative Stress | Indirect; reflects inflammation which can be a cause or consequence of oxidative stress. | High; considered a "gold standard" for in vivo lipid peroxidation.[1][2][3][4] |
| Sample Matrix | Urine | Urine, Plasma, Tissues, Cerebrospinal Fluid[5][6] |
| Analytical Methods | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][8][9][10][11] | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS[3][5][6][12][13] |
| Key Correlates | Inflammatory diseases, cancer, obesity, aging, smoking.[14] | Conditions with high oxidative stress (e.g., neurodegenerative diseases, atherosclerosis, diabetes).[12][15][16] |
| Biological Effects of Precursor (PGE2) | Pro-inflammatory, involved in pain, fever, and cancer progression.[17][18][19][20] | Potent vasoconstrictors and modulators of platelet aggregation.[12][21] |
Signaling and Formation Pathways
The distinct origins of this compound and F2-isoprostanes are illustrated in the following diagrams.
Experimental Protocols
Accurate quantification of these biomarkers is paramount for reliable results. Below are outlines of commonly used, validated experimental methodologies.
Measurement of Urinary this compound by LC-MS/MS
This method is considered the gold standard for this compound quantification due to its high sensitivity and specificity.[7][8][9][10][11]
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge to remove particulate matter.
- Add an internal standard (e.g., deuterated this compound) to each sample to account for analyte loss during processing.
- Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
2. Liquid Chromatography (LC):
- Inject the extracted sample onto a C18 reverse-phase column.
- Use a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.
3. Tandem Mass Spectrometry (MS/MS):
- Utilize electrospray ionization (ESI) in negative ion mode.
- Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
4. Quantification:
- Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.
- Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known concentrations of this compound.
- Normalize the final concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Measurement of Urinary F2-Isoprostanes by GC-MS
This is a well-established and highly sensitive method for the analysis of F2-isoprostanes.[3][5][6][12][13]
1. Sample Preparation:
- Add an antioxidant, such as butylated hydroxytoluene (BHT), to urine samples upon collection to prevent ex vivo oxidation.
- Add a deuterated internal standard (e.g., [²H₄]-8-iso-PGF2α).
- Perform solid-phase extraction (SPE) to isolate the lipid fraction.
- Saponify the lipid extract with a base (e.g., KOH) to release esterified isoprostanes.
- Further purify the sample using thin-layer chromatography (TLC).
2. Derivatization:
- Convert the purified F2-isoprostanes into pentafluorobenzyl (PFB) esters.
- Convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers to increase volatility for gas chromatography.
3. Gas Chromatography (GC):
- Inject the derivatized sample into a GC system equipped with a capillary column.
- Use a temperature program to separate the different F2-isoprostane isomers.
4. Mass Spectrometry (MS):
- Employ negative ion chemical ionization (NICI) for high sensitivity.
- Monitor the characteristic ions for the derivatized F2-isoprostanes and the internal standard.
5. Quantification:
- Calculate the ratio of the peak area of the endogenous F2-isoprostanes to the internal standard.
- Quantify the amount of F2-isoprostanes using a standard curve.
- Normalize the results to urinary creatinine concentration.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a logical workflow for a study comparing this compound and F2-isoprostanes in a research setting.
Conclusion and Recommendations
The choice between this compound and F2-isoprostanes as a biomarker depends on the specific research question.
-
For a direct and specific measure of oxidative stress, particularly lipid peroxidation, F2-isoprostanes are the superior choice. Their non-enzymatic formation via free radical attack on arachidonic acid makes them a reliable indicator of in vivo oxidative damage.[1][2][3][4]
-
This compound is the more appropriate biomarker for assessing inflammation and the activity of the COX pathway. While inflammation and oxidative stress are often intertwined, this compound provides a more direct readout of the enzymatic processes central to the inflammatory response.[14]
In studies where the interplay between inflammation and oxidative stress is of interest, the concurrent measurement of both F2-isoprostanes and this compound can provide a more comprehensive understanding of the underlying pathophysiology. This dual-biomarker approach allows for the dissection of the relative contributions of free radical-mediated damage and enzymatic inflammatory pathways.
References
- 1. [PDF] F2-isoprostanes biomarkers of lipid peroxidation: their utility in evaluation of oxidative stress induced by toxic agents. | Semantic Scholar [semanticscholar.org]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of F2- isoprostanes and isofurans using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor this compound, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer. | BioGRID [thebiogrid.org]
- 11. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. F2-isoprostanes as biomarkers of lipid peroxidation in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]
- 14. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. F2-Isoprostanes Reflect Oxidative Stress Correlated With Lean Mass and Bone Density but Not Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpp.krakow.pl [jpp.krakow.pl]
- 18. PGE2 pathway mediates oxidative stress-induced ferroptosis in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive Oxygen Species Mediated Prostaglandin E2 Contributes to Acute Response of Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
The Association of PGE-M and C-reactive Protein: A Comparative Guide for Researchers
This guide provides an objective comparison of Prostaglandin (B15479496) E Metabolite (PGE-M) and C-reactive protein (CRP) as inflammatory markers. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and complementary roles of these two key biomarkers in inflammatory processes. This document synthesizes experimental data on their comparative performance and details the methodologies used for their quantification.
Inflammatory Signaling Pathways: this compound and CRP
The production of this compound and CRP is triggered by inflammatory stimuli but originates from distinct biological pathways. This compound is a downstream metabolite of the cyclooxygenase-2 (COX-2) enzyme pathway, offering a specific measure of prostaglandin E2 (PGE2) production.[1][2] In contrast, CRP is a systemic acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines.[3][4]
References
- 1. Correlation between Metabolite of Prostaglandin E2 and the incidence of colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine this compound: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia. | Cooperative Human Tissue Network Western Division [vumc.org]
- 3. Evaluation of Pro-inflammatory Markers Plasma C-reactive Protein and Urinary Prostaglandin-E2 Metabolite in Colorectal Adenoma Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to COX-2 Inhibitors: A Comparative Guide to PGE-M and Alternative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The clinical efficacy of cyclooxygenase-2 (COX-2) inhibitors can vary significantly among patients. Identifying predictive biomarkers is crucial for personalizing treatment, optimizing therapeutic outcomes, and minimizing potential adverse effects. This guide provides a comprehensive comparison of the urinary prostaglandin (B15479496) E2 metabolite (PGE-M) with other potential biomarkers for predicting response to COX-2 inhibitors, supported by experimental data and detailed methodologies.
The Role of this compound as a Predictive Biomarker
Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, is a potent mediator of inflammation and cell proliferation.[1][2] Systemic PGE2 production can be reliably assessed by measuring its major, stable urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as this compound.[3] Elevated levels of urinary this compound have been associated with various inflammatory conditions and cancers.[4] The use of NSAIDs and selective COX-2 inhibitors has been shown to significantly reduce urinary this compound levels, indicating target engagement and a potential therapeutic response.[3][5]
Comparative Analysis of Predictive Biomarkers
While this compound is a strong candidate, several other biomarkers have been investigated for their potential to predict the efficacy of COX-2 inhibitors. The following tables provide a comparative summary of these biomarkers.
| Biomarker | Description | Advantages | Disadvantages | Supporting Data Highlights |
| Urinary this compound | A stable urinary metabolite of PGE2, reflecting systemic COX-2 activity.[3] | Non-invasive (urine sample). Reflects systemic enzyme activity. Levels are reduced by COX-2 inhibitors.[5] | May be influenced by factors other than the target disease state, such as smoking and obesity.[3] | Studies have shown that NSAID use is associated with reduced this compound levels (p<0.001).[3] In some cancers, elevated this compound is a risk factor.[4] |
| COX-2 Expression in Tissue | Immunohistochemical or molecular analysis of COX-2 protein or mRNA levels in biopsy samples.[6][7] | Direct measure of the drug target at the disease site. | Invasive (requires tissue biopsy). Expression can be heterogeneous within a tumor. May not correlate directly with enzyme activity. | In non-small-cell lung cancer, benefit from celecoxib (B62257) was greatest in those with higher degrees of COX-2 expression.[6] High COX-2 expression has been associated with a less favorable clinical outcome in colorectal cancer treated with chemotherapy.[7] |
| Urinary Thromboxane (B8750289) Metabolites (e.g., Tx-M) | Urinary metabolites of thromboxane A2, a product primarily of COX-1 but also influenced by COX-2 activity. The ratio of Tx-M to prostacyclin metabolites (PGI-M) is often considered.[8][9] | Non-invasive (urine sample). Can provide insights into the balance of pro-thrombotic and anti-thrombotic prostanoids. | Less specific to COX-2 activity compared to this compound. The ratio to PGI-M may be more relevant for cardiovascular risk assessment than for predicting anti-inflammatory response.[8] | Adverse cardiovascular events have been associated with a higher urine Tx-M/PGI-M ratio.[8][9] |
| C-Reactive Protein (CRP) | A systemic marker of inflammation produced by the liver.[1][10] | Widely available, standardized clinical test (blood sample). Reflects systemic inflammation. | Not specific to the COX-2 pathway. Can be elevated in numerous conditions. | In patients with ankylosing spondylitis, baseline and post-baseline CRP levels can be predictive of treatment response.[1][10] Prolonged COX-2 inhibition attenuates CRP and IL-6.[11] |
| CYP2C9 Genotype | Genetic variations in the Cytochrome P450 2C9 enzyme, which metabolizes celecoxib.[12][13] | Predictive of drug exposure and potential toxicity for celecoxib. A one-time genetic test. | Specific to celecoxib and other drugs metabolized by CYP2C9; not applicable to all COX-2 inhibitors. Does not directly measure disease-related COX-2 activity. | Individuals with CYP2C9*3 alleles have increased exposure to celecoxib.[12] The beneficial effect of higher dose celecoxib was realized only in slow metabolizers in one study.[12] |
| Urinary Leukotriene E4 (LTE4) | A urinary metabolite of the 5-lipoxygenase (5-LO) pathway.[5] | Non-invasive (urine sample). May provide information on pathway shunting when COX-2 is inhibited. | Indirect marker of COX-2 activity. More relevant for conditions with a significant 5-LO component. | Celecoxib treatment can lead to an increase in urinary LTE4, suggesting a shunting of arachidonic acid to the 5-LO pathway.[5] |
Signaling Pathways and Experimental Workflows
COX-2/PGE2 Signaling Pathway
The following diagram illustrates the enzymatic pathway leading to the production of PGE2 and the downstream signaling through its receptors. COX-2 inhibitors block the conversion of arachidonic acid to PGH2, thereby reducing PGE2 synthesis.
Caption: The COX-2 pathway leading to PGE2 synthesis and its downstream effects.
Experimental Workflow for this compound as a Predictive Biomarker
This workflow outlines the steps for utilizing urinary this compound to predict and monitor the response to COX-2 inhibitor therapy.
References
- 1. The role of C-reactive protein as a predictor of treatment response in patients with ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levels of Prostaglandin E Metabolite and Leukotriene E4 Are Increased in the Urine of Smokers. Evidence that Celecoxib Shunts Arachidonic Acid into the 5-Lipoxygenase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 (COX-2) As a Predictive Marker for the Use of COX-2 Inhibitors in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Elevated Ratio of Urinary Metabolites of Thromboxane and Prostacyclin Is Associated with Adverse Cardiovascular Events in ADAPT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated ratio of urinary metabolites of thromboxane and prostacyclin is associated with adverse cardiovascular events in ADAPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical relevance of C-reactive protein in ankylosing spondylitis and evaluation of the NSAIDs/coxibs' treatment effect on C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of prolonged cyclooxygenase-2 inhibition on inflammatory markers and endothelial function in patients with ischemic heart disease and raised C-reactive protein: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
Elevated PGE-M Levels: A Comparative Analysis Across Cancer Types
A comprehensive review of Prostaglandin (B15479496) E Metabolite (PGE-M) concentrations in various malignancies reveals its potential as a significant biomarker for cancer risk, progression, and prognosis. This guide provides a comparative analysis of urinary this compound levels across different cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Prostaglandin E2 (PGE2), a key inflammatory mediator, is synthesized by the cyclooxygenase-2 (COX-2) enzyme and has been implicated in the pathogenesis of numerous cancers. Due to its instability, direct measurement of PGE2 is unreliable. However, its stable urinary metabolite, this compound, provides a dependable measure of systemic PGE2 production. Elevated levels of urinary this compound have been consistently associated with an increased risk and poorer outcomes for several cancer types, though the absolute concentrations vary considerably. This guide synthesizes the current knowledge on this compound levels in breast, colorectal, lung, head and neck, pancreatic, and gastric cancers, offering a quantitative comparison and outlining the methodologies for its measurement.
Comparative Analysis of Urinary this compound Levels
The following table summarizes the urinary this compound levels observed in patients with different cancer types compared to control or non-cancerous populations. It is important to note that direct comparisons between studies should be made with caution due to variations in patient cohorts, disease stages, and analytical methods.
| Cancer Type | Patient Population | Median this compound Level (ng/mg creatinine) | Control/Reference Population | Median Control this compound Level (ng/mg creatinine) | Key Findings & Citations |
| Breast Cancer | Metastatic Disease | 5.47 (range: 0.68–43.4) | Early-stage breast cancer (controls) | 4.23 (range: 0.86–62.6) | Patients with lung metastases had significantly higher levels (median 6.7 ng/mg creatinine).[1] |
| Postmenopausal women (BMI <25 kg/m ²) | - | Postmenopausal women (BMI <25 kg/m ²) | - | A clear dose-response relationship was observed between urinary this compound and breast cancer risk.[2] | |
| Colorectal Cancer | High-risk adenoma | 6.26 | Endoscopy-negative controls | 5.57 | Urinary this compound is associated with an increased risk of high-risk adenoma.[3] |
| Colorectal cancer (CRC) or large adenomas (>1cm) | Significantly elevated | Small adenomas (<1cm) or no adenomas | - | This compound levels were significantly higher in patients with CRC or large adenomas.[4] | |
| Lung Cancer | Unresectable non-small cell lung cancer (NSCLC) | Greatly increased | Healthy individuals | Men: 10.4 ± 1.5, Women: 6.0 ± 0.7 | This compound levels are dramatically reduced by COX-2 inhibitors.[5] |
| Lung adenocarcinoma (Advanced stage: III, IV, recurrence) | 27.4 ± 13.3 (mean ± SD) | Healthy volunteers | - | PGE-MUM levels were significantly elevated in patients with lung adenocarcinoma. | |
| Head and Neck Cancer | Squamous Cell Carcinoma (HNSCC) - High this compound group | >16.1 | HNSCC - Low this compound group | <16.1 | Patients with high urinary this compound had a significantly increased risk of disease progression and death. |
| Hypopharyngeal and laryngeal squamous cell carcinoma (Stage IV) | 82.0 ± 34.9 pg/ml (plasma) | Healthy volunteers | 28.1 ± 4.96 pg/ml (plasma) | Plasma PGE levels were proportional to the stage of the disease. | |
| Pancreatic Cancer | Pancreatic ductal adenocarcinoma | 13.48 (interquartile range: 9.01–20.55) | Healthy controls | 11.45 (interquartile range: 8.94–15.37) | Higher urinary this compound level may be associated with increased risk. |
| Gastric Cancer | Gastric cancer cases | 6.4 (interquartile range: 3.4–11.2) | Healthy controls | 5.4 (interquartile range: 2.8–9.0) | Higher levels of urinary this compound may be associated with gastric cancer risk. |
| Healthy Individuals | Healthy Men | 10.4 ± 1.5 (mean ± SD) | - | - | Concentrations are nearly twofold greater in men than in women. |
| Healthy Women | 6.0 ± 0.7 (mean ± SD) | - | - | ||
| Smokers (Current) | 13.7 (range: 1.2-63.0) | Never Smokers | 6.9 (range: 0.2-27.5) | Smoking is associated with significantly higher this compound levels. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used for this compound analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
The quantification of urinary this compound is predominantly performed using liquid chromatography-tandem mass spectrometry (LC/MS/MS), which offers high sensitivity and specificity.
1. Sample Collection and Storage:
-
A single-void urine specimen is collected from each subject.
-
Samples are aliquoted into cryovials and immediately stored at -80°C to ensure stability until analysis.
2. Sample Preparation:
-
Urine samples are thawed and centrifuged to remove any particulate matter.
-
A deuterated internal standard of this compound is added to each sample to account for variability during sample processing and analysis.
-
Solid-phase extraction (SPE) is typically employed to purify and concentrate the analyte from the complex urine matrix.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Analysis:
-
The extracted sample is injected into a liquid chromatography system. The this compound is separated from other urinary components on a C18 reversed-phase column.
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the endogenous this compound and the deuterated internal standard are monitored for highly selective and sensitive detection.
4. Quantification and Normalization:
-
The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
To account for variations in urine dilution, the urinary creatinine concentration is measured in a separate assay.
-
The final this compound level is expressed as nanograms per milligram of creatinine (ng/mg creatinine).
Conclusion
The measurement of urinary this compound serves as a valuable, non-invasive tool in cancer research. The presented data highlights a consistent association between elevated this compound levels and several malignancies, underscoring its potential as a biomarker for risk assessment and prognostication. The provided experimental protocol for LC/MS/MS analysis offers a standardized approach for reliable quantification. Further research with larger, well-characterized patient cohorts is warranted to establish definitive reference ranges for different cancer types and to fully elucidate the clinical utility of this compound in guiding therapeutic strategies, particularly those targeting the COX-2/PGE2 pathway.
References
- 1. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary prostaglandin E2 metabolite and breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prostaglandin Metabolites (PGE-M) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly active biological signaling molecules like prostaglandins (B1171923) and their metabolites are critical for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Prostaglandin (B15479496) E2 metabolite (PGE-M), leveraging safety data for the parent compound, Prostaglandin E2 (PGE2).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, adherence to standard laboratory safety protocols is mandatory. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves.[1] All manipulations of prostaglandins and their waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
Prostaglandins may have potent physiological effects, including the potential to induce premature labor or abortion.[2] They can also cause a range of adverse health effects such as diarrhea, fever, headache, and hypotension.[2] Therefore, it is crucial to handle these compounds with care and to be fully aware of the potential hazards.
Step-by-Step Disposal Protocol
The recommended method for disposing of prostaglandin waste involves chemical inactivation to neutralize its biological activity, followed by disposal as hazardous chemical waste in accordance with institutional and regulatory guidelines.[1]
-
Segregation of Waste : Prostaglandin waste should be collected in a dedicated, clearly labeled, and leak-proof container. This waste must be kept separate from other chemical and biological waste streams to ensure it is handled correctly. The container material should be compatible with the solvents used to dissolve the prostaglandins, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Chemical Inactivation via Hydrolysis : Prostaglandins are susceptible to degradation under acidic and basic conditions. Alkaline hydrolysis is an effective method for inactivation. To perform this, add a 1 M sodium hydroxide (B78521) (NaOH) solution to the prostaglandin waste to achieve a final pH of 12 or higher. Allow the mixture to stand for at least one hour to ensure complete degradation.
-
Neutralization : After inactivation, the alkaline waste solution must be neutralized to a pH between 6 and 8 before it can be prepared for final disposal. This can be achieved by slowly adding a suitable acid, such as hydrochloric acid (HCl), while monitoring the pH. This step should be performed carefully in a fume hood to control any potential reactions.
-
Preparation for Final Disposal :
-
Container Labeling : The neutralized waste container must be accurately and completely labeled as "Hazardous Waste," detailing its chemical contents (including the inactivated prostaglandins and any solvents) and the date of accumulation.
-
Storage : The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Maintain a detailed log of all prostaglandin waste generated and disposed of, following your institution's policies and regulatory requirements.
-
Quantitative Data on Prostaglandin E2 Inactivation
The stability of prostaglandins is highly dependent on pH. The following table summarizes the degradation of Prostaglandin E2 (PGE2) at various pH levels, demonstrating the effectiveness of alkaline conditions for inactivation.
| pH | Time for 10% Loss of Potency at 25°C |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
| Table 1: Stability of Prostaglandin E2 in aqueous solutions, highlighting the increased rate of degradation at higher pH levels. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of prostaglandin waste in a laboratory setting.
General Laboratory Waste Management Principles
It is also important to adhere to general principles of laboratory waste management to ensure safety and compliance:
-
Waste Minimization : Order the smallest necessary quantities of chemicals, maintain an accurate inventory, and consider substituting less hazardous materials when possible.
-
Proper Storage : Store chemical waste in appropriate, closed containers in a designated area, segregating incompatible materials.
-
Regulatory Compliance : All hazardous waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Training : Ensure all personnel handling hazardous waste are properly trained on the relevant safety procedures and regulatory requirements.
By following these procedures, researchers can ensure the safe handling and disposal of prostaglandin metabolites, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Handling Prostaglandin E-M (PGE-M)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Prostaglandin (B15479496) E-M (PGE-M), a key metabolite of Prostaglandin E2 (PGE2).
Personal Protective Equipment (PPE)
When handling this compound or related prostaglandin compounds, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a Ventilated Area | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. For operations that may generate dust or aerosols, a respirator may be necessary based on a formal risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Aliquoting: If working with a stock solution, carefully aliquot the required amount. Avoid generating aerosols.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.
-
Waste Segregation: Segregate waste contaminated with this compound from other laboratory waste.
-
Containerization: Place all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's designated waste management provider.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of prostaglandin compounds in a laboratory setting.
Caption: General workflow for safely handling prostaglandin compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
